Ro 32-0432 hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPRASOZRZDELU-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Ro 32-0432 Hydrochloride
Selective Protein Kinase C (PKC) Inhibitor for Immunomodulation and Cardiovascular Research
Executive Summary
Ro 32-0432 hydrochloride (Bisindolylmaleimide XI hydrochloride) is a potent, cell-permeable, and orally active inhibitor of Protein Kinase C (PKC). Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 exhibits high selectivity for conventional PKC (cPKC) isoforms (
Its primary utility lies in dissecting PKC-dependent signaling pathways in T-cell activation (specifically Interleukin-2 regulation) and cardiac contractility (PKC
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride |
| Common Name | Ro 32-0432 HCl; Bisindolylmaleimide XI HCl |
| CAS Number | 145333-02-4 (Free base: 151342-35-7) |
| Molecular Formula | |
| Molecular Weight | 489.01 g/mol |
| Solubility | Soluble in DMSO (up to 10 mM) and Methanol; Poorly soluble in water.[1][2] |
| Appearance | Red to orange solid |
| Storage | -20°C (desiccated); protect from light. |
Mechanism of Action & Selectivity
Ro 32-0432 functions as an ATP-competitive inhibitor . It binds to the catalytic domain of the kinase, preventing the phosphorylation of downstream substrates. Its structural rigidity, conferred by the bisindolylmaleimide scaffold, allows it to discriminate between the highly homologous ATP-binding pockets of different PKC isoforms.
Isoform Selectivity Profile
The compound displays a 10-fold selectivity for PKC
| Isoform Class | Isoform | IC | Selectivity Ratio (vs PKC |
| Conventional (cPKC) | PKC | 9.3 nM | 1.0x (Reference) |
| PKC | 28.0 nM | ~3.0x | |
| PKC | 31.0 nM | ~3.3x | |
| PKC | 37.0 nM | ~4.0x | |
| Novel (nPKC) | PKC | 108.0 nM | ~11.6x |
| Other Kinases | PKA | > 1000 nM | > 100x |
| GRK5 | ~29 | Low affinity |
Signaling Pathway Inhibition
The following diagram illustrates the specific intervention point of Ro 32-0432 within the T-cell activation pathway.
Figure 1: Mechanism of Ro 32-0432 in blocking T-cell Receptor (TCR) downstream signaling. By competitively inhibiting cPKC isoforms, it prevents the nuclear translocation of NF-
Biological Applications
T-Cell Mediated Autoimmunity
Ro 32-0432 is highly effective in suppressing T-cell proliferation driven by phorbol esters (PMA) and antigen-specific stimulation.
-
Mechanism: Inhibition of IL-2 secretion and IL-2 receptor (CD25) expression.
-
Key Finding: It inhibits the secondary (systemic) phase of inflammation in adjuvant-induced arthritis models, demonstrating oral bioavailability and efficacy in chronic inflammation.
Cardiovascular Research (Heart Failure)
In heart failure models, PKC
-
Mechanism: Ro 32-0432 inhibition of PKC
reduces phosphorylation of protein phosphatase-1 (PP1) inhibitors, restoring SERCA2a function. -
Outcome: Acute administration enhances cardiac contractility in failing hearts without increasing heart rate (negative chronotropy is not observed).
Experimental Protocols
Reconstitution & Storage
-
Stock Solution (10 mM): Dissolve 4.89 mg of Ro 32-0432 HCl in 1 mL of anhydrous DMSO. Vortex gently.
-
Storage: Aliquot into single-use vials (e.g., 50
L) and store at -20°C. Avoid repeated freeze-thaw cycles. -
Stability: Stable for >6 months at -20°C in DMSO.
In Vitro Protocol (Cell Culture)
Objective: Inhibition of PKC-dependent cytokine release in Jurkat T-cells or PBMCs.
-
Culture: Maintain cells in RPMI-1640 + 10% FBS.
-
Pre-treatment:
-
Dilute stock to 10x working concentration in culture media.
-
Add to cells 30–60 minutes prior to stimulation.
-
Effective Range: 10 nM – 100 nM (for selective cPKC inhibition); >1
M may lose selectivity.
-
-
Stimulation: Add PMA (10 ng/mL) + Ionomycin (1
M) or anti-CD3/CD28 antibodies. -
Incubation: 6–24 hours depending on readout (e.g., ELISA for IL-2).
-
Analysis: Measure supernatant cytokine levels or cell lysate phosphorylation (e.g., p-MARCKS).
In Vivo Protocol (Rodent Models)
Objective: Evaluation of anti-inflammatory efficacy in Rat Adjuvant Arthritis.
-
Dose: 30 – 50 mg/kg/day.
-
Route: Oral gavage (p.o.).
-
Vehicle Formulation:
-
Option A (Oral): Suspension in 0.5% Carboxymethylcellulose (CMC) or saline with 5% Cremophor EL.
-
Option B (IV/Microinjection): 7:2:1 ratio of Saline : Cremophor : DMSO.[3]
-
-
Dosing Schedule: Administer twice daily (b.i.d.) starting from the onset of secondary inflammation (Day 10 post-adjuvant).
-
Readout: Paw volume measurement (plethysmography) vs. Vehicle control.
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating Ro 32-0432 efficacy in biological systems.
Safety & Handling
-
Hazard Identification: Ro 32-0432 is a potent kinase inhibitor.[4] It should be treated as potentially toxic if ingested, inhaled, or absorbed through the skin.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biosafety cabinet to prevent inhalation.
-
Disposal: Dispose of as hazardous chemical waste in accordance with institutional EHS guidelines.
References
-
Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294, 335-337.
-
Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[1][2] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.
-
Braz, J. C., et al. (2004). "PKC-alpha regulates cardiac contractility and propensity toward heart failure." Nature Medicine, 10, 248–254.
-
Hambleton, M., et al. (2006). "Pharmacological- and Gene Therapy-Based Inhibition of Protein Kinase C
/ Enhances Cardiac Contractility and Attenuates Heart Failure." Circulation, 114, 574-582. -
Heaversedge, S. J., et al. (2026).[5] "Chemo-omic pipeline enables discovery of prion synaptotoxic pathways and inhibitory drugs." bioRxiv.
Sources
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. medkoo.com [medkoo.com]
- 3. Functionally Selective Signaling for Morphine and Fentanyl Antinociception and Tolerance Mediated by the Rat Periaqueductal Gray | PLOS One [journals.plos.org]
- 4. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Discovery and Synthesis of Ro 32-0432 Hydrochloride
Executive Summary: Ro 32-0432 hydrochloride is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), belonging to the bisindolylmaleimide class of compounds. Developed by Roche Products Ltd., it has become an invaluable tool in dissecting the complex roles of PKC isoforms in cellular signaling pathways.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, synthetic pathway, and diverse research applications of Ro 32-0432, tailored for researchers and drug development professionals. Its high affinity for conventional PKC isoforms, coupled with its oral bioavailability, has enabled significant advancements in our understanding of T-cell activation, inflammatory responses, and its potential roles in oncology and neuroscience.[2]
The Strategic Pursuit of PKC Inhibition
Protein Kinase C: A Cornerstone of Signal Transduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to the transduction of a vast array of extracellular signals. Upon activation by second messengers like diacylglycerol (DAG) and intracellular calcium, PKC isoforms phosphorylate a multitude of protein substrates, thereby regulating fundamental cellular processes including proliferation, differentiation, apoptosis, and immune responses. The existence of multiple PKC isoforms with distinct tissue distributions and substrate specificities suggested that isoform-selective inhibitors could offer targeted therapeutic interventions while minimizing off-target effects.
Discovery of Ro 32-0432: A Leap in Selectivity
The development of Ro 32-0432 was a direct result of efforts to create more selective PKC inhibitors than the broad-spectrum kinase inhibitor staurosporine.[1] As a member of the bisindolylmaleimide family, its structure was rationally designed to competitively target the ATP-binding site of PKC.[3] Early characterization revealed that Ro 32-0432 is not only potent but also displays a significant degree of selectivity for conventional PKC isoforms (cPKCs: α, βΙ, βΙΙ, γ) over novel and atypical isoforms, making it a superior pharmacological tool for studying cPKC-dependent pathways.[2][4]
Molecular Profile and Mechanism of Action
ATP-Competitive Inhibition
Ro 32-0432 functions as a reversible, ATP-competitive inhibitor. Its bisindolylmaleimide scaffold mimics the purine ring of ATP, allowing it to dock into the catalytic cleft of the PKC kinase domain. This binding event physically occludes the binding of ATP, thereby preventing the phosphotransfer reaction to substrate proteins. This direct and competitive mechanism of action provides a robust and predictable mode of inhibition.
Isozyme Selectivity Profile
A key attribute of Ro 32-0432 is its selectivity profile across the PKC family. It exhibits the highest affinity for PKCα, making it particularly useful for investigating the specific roles of this isoform. The inhibitory concentrations (IC50) highlight its preference for the conventional, calcium-dependent isoforms.
Table 1: Inhibitory Potency of Ro 32-0432 against PKC Isoforms
| PKC Isoform | IC50 Value (nM) | Selectivity Notes |
|---|---|---|
| PKCα | 9 | Highest potency; often the primary target of interest. |
| PKCβI | 28 | Strong inhibition of this conventional isoform. |
| PKCβII | 31 | Similar potency to PKCβI. |
| PKCγ | 37 | Effective inhibition of the gamma isoform. |
| PKCε | 108 | Displays significantly lower potency against this novel isoform. |
Data compiled from multiple sources.[2][3][5][6][7]
This selectivity is crucial, as it allows researchers to attribute observed biological effects to the inhibition of conventional PKCs with a higher degree of confidence than is possible with less selective inhibitors.
Synthesis of Ro 32-0432 Hydrochloride
Retrosynthetic Strategy
The synthesis of bisindolylmaleimide compounds like Ro 32-0432 generally involves the construction of the central maleimide ring and its subsequent functionalization with the two distinct indole moieties. The core challenge lies in the controlled, sequential addition of the two different indole nucleophiles to a suitable maleimide precursor. The presented pathway is a representative approach based on established synthetic methodologies for this class of molecules.[2][8]
Representative Multi-Step Synthesis
The synthesis can be logically divided into three main stages:
-
Formation of the first C-C bond: Coupling of 1-methylindole with a maleimide precursor.
-
Formation of the second C-C bond: Introduction of the second, more complex indole derivative.
-
Final modification and salt formation: Conversion to the hydrochloride salt to improve solubility and handling.
The causality behind this stepwise approach is control. Attempting to couple both indole groups simultaneously to a symmetrical precursor like maleic anhydride would result in a statistical mixture of products, including the desired asymmetric product and two different symmetric byproducts, leading to significant yield loss and purification challenges. A sequential approach ensures the correct placement of each distinct indole group.
Detailed Experimental Protocol: Core Maleimide Formation
This protocol details a key step: the coupling of the two indole fragments.
Objective: To synthesize the core bisindolylmaleimide structure via sequential nucleophilic addition/condensation.
Materials:
-
3-Bromo-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (Intermediate A)
-
8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indole (Intermediate B)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with Intermediate A (1.0 eq) and the palladium catalyst (0.05 eq).
-
Solvent Addition: Anhydrous, degassed dioxane is added via cannula to dissolve the reactants. The mixture is stirred under a positive pressure of nitrogen.
-
Reactant Addition: Intermediate B (1.1 eq), dissolved in a minimal amount of anhydrous dioxane, is added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approx. 101 °C for dioxane) and maintained at this temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. The rationale for using a palladium catalyst is to facilitate a cross-coupling reaction (such as a Stille or Suzuki coupling, depending on the exact nature of the intermediates) which is highly efficient for forming C-C bonds between aromatic systems.
-
Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude residue is redissolved in dichloromethane (DCM) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel, eluting with a gradient of methanol in DCM to afford the pure Ro 32-0432 free base.
-
Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and treated with a stoichiometric amount of HCl in ether to precipitate the hydrochloride salt, which is then collected by filtration and dried under vacuum.
Workflow Visualization: Synthetic Pathway
Caption: Proposed synthetic pathway for Ro 32-0432 hydrochloride.
Biological Activity and Research Applications
Ro 32-0432 has been instrumental in elucidating the role of PKC in a multitude of biological contexts.
-
Immunomodulation: It is a potent inhibitor of T-cell activation. It blocks the secretion of interleukin-2 (IL-2) and the expression of IL-2 receptors, which are critical steps in mounting an immune response.[5][7][8] Its oral activity has been demonstrated in animal models of chronic inflammation, such as adjuvant-induced arthritis, highlighting its potential as a therapeutic lead.[8]
-
Oncology: Recent studies suggest Ro 32-0432 may inhibit cancer metastasis by blocking cell adhesion and migration.[9] It has also been shown to interfere with the Wnt/β-catenin signaling pathway in breast cancer cells, a pathway crucial for cancer cell proliferation and survival.[9]
-
Cardiovascular Research: The inhibitor has been used to study PKC's role in conditions like experimental autoimmune myocarditis, where it was found to reduce cardiac fibrosis and the release of pro-inflammatory cytokines.[1]
-
Neuroscience: Ro 32-0432 has been used to demonstrate that PKC activation is involved in the protein synthesis required for long-term memory formation.[10][11] It also helps in studying the pathological mechanisms of neurodegenerative diseases, such as prion-induced synaptotoxicity.[12]
PKC Signaling Pathway and Point of Inhibition
The PKC Signaling Cascade
The activation of conventional PKC isoforms is typically initiated by signals that activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and both Ca2+ and DAG bind to the regulatory domain of PKC, causing it to translocate to the cell membrane and adopt an active conformation. Once active, it phosphorylates target proteins, propagating the signal downstream.
Visualization of Inhibition
Caption: Inhibition of the PKC signaling pathway by Ro 32-0432.
Conclusion
Ro 32-0432 hydrochloride remains a cornerstone tool for cellular and systems biology. Its discovery marked a significant step forward in the development of selective kinase inhibitors. The ability to potently and selectively inhibit conventional PKC isoforms has allowed for the precise dissection of their roles in health and disease. While its direct clinical applications have been superseded by newer agents, its value in preclinical research is undisputed. Future work may focus on using Ro 32-0432 as a chemical scaffold for the development of even more isoform-specific inhibitors or as a probe in advanced chemo-proteomic studies to identify novel PKC substrates and interaction partners.
References
-
Nelson, T. J., et al. (2005). Protein synthesis required for long-term memory is induced by PKC activation on days before associative learning. Proceedings of the National Academy of Sciences, 102(45), 16411-16416. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Protein synthesis required for long-term memory is induced by PKC activation on days before associative learning. PubMed Central. Retrieved from [Link]
-
Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(2), 335-337. Retrieved from [Link]
-
Saitoh, M., et al. (2000). Functional Roles of the Rho/Rho Kinase Pathway and Protein Kinase C in the Regulation of Cerebrovascular Constriction Mediated by Hemoglobin. Circulation Research, 87(5), 390-395. Retrieved from [Link]
-
Yanagihara, N., et al. (2001). Leptin Stimulates Catecholamine Synthesis in a PKC-Dependent Manner in Cultured Porcine Adrenal Medullary Chromaffin Cells. Endocrinology, 142(7), 2947-2954. Retrieved from [Link]
-
Rosse, C., et al. (2010). Protein kinase C pharmacology: refining the toolbox. Biochemical Journal, 432(2), 191-204. Retrieved from [Link]
-
Chen, F., et al. (2014). Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms. PLOS ONE, 9(2), e88405. Retrieved from [Link]
-
Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929. Retrieved from [Link]
-
Smith, S. E., et al. (2024). Chemo-omic pipeline enables discovery of prion synaptotoxic pathways and inhibitory drugs. bioRxiv. Retrieved from [Link]
-
Frontiers. (2022). Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex. Frontiers in Cardiovascular Medicine. Retrieved from [Link]
-
Robey, R. W., et al. (2007). Inhibition of ABCG2-mediated transport by protein kinase inhibitors with a bisindolylmaleimide or indolocarbazole structure. Molecular Cancer Therapeutics, 6(6), 1877-1885. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ro-32-0432. Retrieved from [Link]
-
ScienceDirect. (2000). (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2′-isobutyl-2′-(methanesulfonyl)-4-methylvalerohydrazide (Ro 32-7315), a Selective and Orally Active Inhibitor of Tumor Necrosis Factor-α Convertase. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
eScholarship.org. (2017). Alcohol Dependence Disrupts Amygdalar L-Type Voltage-Gated Calcium Channel Mechanisms. University of California. Retrieved from [Link]
-
GSRS. (n.d.). RO-32-0432. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. grokipedia.com [grokipedia.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ro-32-0432 [sigmaaldrich.com]
- 8. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. pnas.org [pnas.org]
- 11. Protein synthesis required for long-term memory is induced by PKC activation on days before associative learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Ro 32-0432 Hydrochloride: An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Ro 32-0432 hydrochloride, a potent and selective ATP-competitive inhibitor of Protein Kinase C (PKC). It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their studies, from understanding its fundamental mechanism of action to applying it in robust experimental settings.
Introduction: Understanding Ro 32-0432 Hydrochloride
Ro 32-0432 hydrochloride is a cell-permeable and orally active small molecule belonging to the bisindolylmaleimide class of compounds. It has garnered significant attention in the scientific community for its selective inhibition of conventional Protein Kinase C (PKC) isoforms. This selectivity, coupled with its in vivo activity, makes it a valuable tool for dissecting PKC-mediated signaling pathways and exploring their roles in various physiological and pathological processes, including T-cell activation and chronic inflammatory responses[1][2].
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride | |
| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl | |
| Molecular Weight | 489.01 | |
| Solubility | Soluble in DMSO to 10 mM with gentle warming | |
| Storage | Store at -20°C |
Mechanism of Action: ATP-Competitive Inhibition of PKC
The primary mechanism by which Ro 32-0432 exerts its inhibitory effect is through direct competition with adenosine triphosphate (ATP) for binding to the catalytic domain of PKC[3][4]. This mode of action is characteristic of many kinase inhibitors and is crucial for understanding its application in experimental design.
The catalytic domain of all kinases, including PKC, contains a highly conserved ATP-binding pocket. Ro 32-0432, with its bisindolylmaleimide scaffold, possesses a structure that mimics the adenine ring of ATP, allowing it to fit into this pocket. By occupying the ATP-binding site, Ro 32-0432 prevents the binding of ATP, thereby blocking the transfer of the γ-phosphate from ATP to the serine/threonine residues of PKC's substrate proteins. This effectively halts the downstream signaling cascade initiated by PKC activation.
ATP-Competitive Inhibition of PKC by Ro 32-0432.
Molecular Targets and Signaling Pathway Involvement
Ro 32-0432 exhibits a notable selectivity profile, primarily targeting the conventional (cPKC) and, to a lesser extent, the novel (nPKC) isoforms of Protein Kinase C.
Selectivity Profile of Ro 32-0432
Ro 32-0432 demonstrates a higher affinity for the conventional PKC isoforms (α, βI, βII, γ) compared to the novel PKC isoform ε. This selectivity is a key advantage for researchers aiming to dissect the roles of specific PKC subfamilies.
Quantitative Inhibition Data (IC₅₀ Values):
| PKC Isoform | IC₅₀ (nM) | Source |
| PKCα | 9 | , |
| PKCβI | 28 | , |
| PKCβII | 31 | |
| PKCγ | 37 | |
| PKCε | 108 | , |
A comprehensive kinase inhibitor selectivity screen revealed that at a concentration of 500 nM, Ro 32-0432 inhibited all conventional and novel PKC isoenzymes by over 87% and atypical PKC isoenzymes by 64-69%. Importantly, it was found to be one of the most selective PKC inhibitors, substantially inhibiting only 13 other kinases out of a panel of 300[5]. This high degree of selectivity underscores its utility as a specific pharmacological probe for PKC function.
Involvement in the PKC Signaling Pathway
The PKC signaling pathway is a central regulator of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is typically initiated by the generation of diacylglycerol (DAG) and, for cPKCs, an increase in intracellular calcium (Ca²⁺).
The PKC Signaling Pathway and the inhibitory action of Ro 32-0432.
By inhibiting PKC, Ro 32-0432 can effectively block the downstream consequences of this pathway, such as the activation of transcription factors (e.g., NF-κB and AP-1) that are critical for the expression of pro-inflammatory cytokines and cell cycle progression. This is particularly relevant in the context of T-cell activation, where PKC plays a pivotal role in transducing signals from the T-cell receptor (TCR)[1].
Experimental Protocols for Characterizing Ro 32-0432 Hydrochloride Activity
To ensure the generation of reliable and reproducible data, it is imperative to employ well-validated experimental protocols. The following sections provide detailed methodologies for assessing the inhibitory activity of Ro 32-0432 in both in vitro and cell-based assays.
In Vitro PKC Kinase Assay
This protocol is designed to quantify the direct inhibitory effect of Ro 32-0432 on the enzymatic activity of purified PKC isoforms. The assay measures the transfer of ³²P from [γ-³²P]ATP to a specific peptide substrate.
Rationale for Experimental Design:
-
Buffer Composition: The kinase buffer is optimized to maintain the stability and activity of the PKC enzyme. It typically includes a buffering agent (e.g., HEPES) to maintain a physiological pH, MgCl₂ as a cofactor for ATP, and a source of lipids (phosphatidylserine and diacylglycerol) and calcium for the activation of conventional PKC isoforms.
-
Substrate Selection: A specific and high-affinity peptide substrate for PKC is used to ensure that the measured phosphorylation is primarily due to PKC activity.
-
ATP Concentration: The concentration of ATP is a critical parameter. For determining IC₅₀ values of ATP-competitive inhibitors, it is often recommended to use an ATP concentration close to the Kₘ value for the specific kinase to obtain a more accurate measure of inhibitor potency[6].
-
Quenching the Reaction: The reaction is stopped by the addition of a solution containing EDTA, which chelates Mg²⁺ and thus inhibits further kinase activity.
Step-by-Step Protocol:
-
Prepare the Kinase Reaction Buffer (2X):
-
40 mM HEPES, pH 7.4
-
20 mM MgCl₂
-
2 mM CaCl₂
-
0.2 mg/mL Phosphatidylserine
-
0.04 mg/mL Diacylglycerol
-
2 mM DTT
-
Note: Sonicate the lipid components to ensure proper dispersion.
-
-
Prepare Reagents:
-
PKC Enzyme: Dilute purified PKC isoenzyme (e.g., PKCα) to the desired working concentration in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 ng per reaction.
-
Peptide Substrate: Prepare a stock solution of a PKC-specific peptide substrate (e.g., Ac-MBP (4-14) or a fluorescently labeled peptide) in deionized water. The final concentration in the assay is typically 10-50 µM.
-
[γ-³²P]ATP: Prepare a working solution of [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and unlabeled ATP in 1X Kinase Reaction Buffer. The final ATP concentration should be approximately the Kₘ value for the PKC isoform being tested (typically 10-100 µM).
-
Ro 32-0432 Hydrochloride: Prepare a serial dilution of Ro 32-0432 in DMSO, and then further dilute in 1X Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
-
Perform the Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine:
-
10 µL of 2X Kinase Reaction Buffer
-
5 µL of diluted Ro 32-0432 or vehicle (for control)
-
5 µL of diluted PKC enzyme
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the [γ-³²P]ATP/substrate mixture.
-
Incubate for 10-20 minutes at 30°C. The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Quantify Phosphorylation:
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and let it air dry.
-
Quantify the incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Ro 32-0432 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of T-Cell Proliferation
This protocol assesses the functional consequence of PKC inhibition by Ro 32-0432 in a cellular context by measuring its effect on the proliferation of primary human T-cells.
Rationale for Experimental Design:
-
T-Cell Activation: T-cells are stimulated with a combination of a phorbol ester (e.g., PMA or PDBu), which directly activates PKC, and a mitogen (e.g., phytohemagglutinin, PHA) or an anti-CD3 antibody to mimic TCR signaling.
-
Proliferation Measurement: T-cell proliferation is commonly measured by the incorporation of a labeled nucleoside, such as [³H]-thymidine or BrdU, into the newly synthesized DNA of dividing cells. Alternatively, cell proliferation can be assessed using fluorescent dyes like CFSE.
-
Controls: It is crucial to include appropriate controls, such as unstimulated cells, stimulated cells with vehicle (DMSO), and a positive control inhibitor.
Step-by-Step Protocol:
-
Isolate and Culture Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells extensively with PBS and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
-
Set up the Proliferation Assay:
-
Plate the PBMCs in a 96-well flat-bottom plate at a density of 1-2 x 10⁵ cells per well.
-
Add serial dilutions of Ro 32-0432 hydrochloride (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding a combination of Phorbol 12-myristate 13-acetate (PMA) (final concentration 10-50 ng/mL) and Phytohemagglutinin (PHA) (final concentration 1-5 µg/mL).
-
-
Incubate and Measure Proliferation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For [³H]-thymidine incorporation:
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
For BrdU incorporation:
-
Add BrdU to each well and incubate for 2-18 hours.
-
Measure BrdU incorporation using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Determine the counts per minute (CPM) or absorbance values for each condition.
-
Calculate the percentage of inhibition of proliferation for each concentration of Ro 32-0432 relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Conclusion
Ro 32-0432 hydrochloride is a powerful and selective tool for investigating the multifaceted roles of Protein Kinase C in cellular signaling. Its ATP-competitive mechanism of action and well-characterized selectivity profile make it an invaluable reagent for researchers in academia and industry. By employing the robust and validated protocols outlined in this guide, scientists can confidently and accurately probe the intricate functions of PKC in health and disease, paving the way for new therapeutic discoveries.
References
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
-
Birchall, A. M., Bishop, J., Bradshaw, D., Cline, A., Coffey, J., Elliott, L. H., Gibson, V. M., Greenham, A., Hallam, T. J., Harris, W., & et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. The Journal of pharmacology and experimental therapeutics, 268(2), 922–929. [Link]
-
Wilkinson, S. E., Parker, P. J., & Nixon, J. S. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. The Biochemical journal, 294 ( Pt 2), 335–337. [Link]
-
Newton, A. C. (2018). Protein Kinase C: Poised to Signal. American journal of physiology. Endocrinology and metabolism, 314(5), E494–E501. [Link]
-
An, C., & Chen, J. (2010). ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition. PloS one, 5(10), e13303. [Link]
-
Kett, J. C., & Schindelin, H. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8710. [Link]
Sources
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ro 32-0432 Hydrochloride
Selective Protein Kinase C (PKC) Inhibition in Immunological and Cardiovascular Research
Executive Summary
Ro 32-0432 hydrochloride is a potent, cell-permeable, and orally active bisindolylmaleimide derivative designed for the selective inhibition of Protein Kinase C (PKC) isoforms.[1] Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 exhibits a distinct selectivity profile, favoring Ca²⁺-dependent conventional isoforms (PKCα and PKCβI) over Ca²⁺-independent novel isoforms (PKCε).
This guide provides a rigorous technical framework for utilizing Ro 32-0432 in preclinical research, specifically targeting T-cell activation pathways and autoimmune-mediated inflammation. It synthesizes physicochemical data, validated experimental protocols, and mechanistic insights to ensure reproducible data generation.
Chemical & Physical Identity
Critical Note on CAS Numbers: The CAS number 145333-02-4 is frequently associated with both the free base and the hydrochloride salt in commercial catalogs (e.g., Sigma-Aldrich, Hello Bio). However, specific chemical registries may assign 1781828-85-0 specifically to the hydrochloride salt. Researchers must verify the salt form on the Certificate of Analysis (CoA) to calculate molarity accurately.
| Property | Specification |
| Compound Name | Ro 32-0432 Hydrochloride |
| Chemical Class | Bisindolylmaleimide |
| CAS Number | 145333-02-4 (Common); 1781828-85-0 (Specific HCl salt) |
| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl |
| Molecular Weight | 489.01 g/mol (HCl salt); 452.55 g/mol (Free base) |
| Appearance | Red to orange solid |
| Solubility | DMSO (soluble to ~10-20 mM); Water (poor/limited) |
| Storage | Desiccate at -20°C; Protect from light |
Mechanism of Action & Selectivity Profile
Ro 32-0432 functions as an ATP-competitive inhibitor .[2] It occupies the ATP-binding pocket of the PKC catalytic domain, preventing the phosphotransferase activity required for signal transduction.
Isoform Selectivity
The compound's utility lies in its differential affinity. It effectively "spares" atypical PKC isoforms at concentrations that fully suppress conventional isoforms, allowing researchers to dissect specific signaling arms.
Table 1: Inhibitory Potency (IC₅₀) Across PKC Isoforms Data derived from rat brain PKC assays (Wilkinson et al., 1993; Birchall et al., 1994).
| PKC Isoform | Classification | IC₅₀ (nM) | Selectivity Ratio (vs. PKCα) |
| PKCα | Conventional (cPKC) | 9 | 1.0 (Reference) |
| PKCβI | Conventional (cPKC) | 28 | ~3.1x |
| PKCβII | Conventional (cPKC) | 31 | ~3.4x |
| PKCγ | Conventional (cPKC) | 37 | ~4.1x |
| PKCε | Novel (nPKC) | 108 | ~12x |
| PKCζ | Atypical (aPKC) | >1000 | >100x |
Signaling Pathway Visualization
The following diagram illustrates the intervention point of Ro 32-0432 within the T-cell activation cascade.
Figure 1: Ro 32-0432 inhibits T-cell activation by blocking ATP binding to the catalytic domain of activated PKCα/β, preventing downstream phosphorylation of MARCKS and NF-κB.
Experimental Protocols
In Vitro Reconstitution & Handling
Objective: Create a stable stock solution free of precipitates.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or aqueous buffers for the initial stock, as the compound is hydrophobic.
-
Calculation: For a 10 mM stock of the HCl salt (MW 489.01):
-
Weigh 4.89 mg of Ro 32-0432 HCl.
-
Add 1.0 mL of DMSO.
-
-
Dissolution: Vortex vigorously. If particulates persist, warm gently to 37°C for 2-3 minutes.
-
Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for 3-4 months. Avoid freeze-thaw cycles.
Cellular Assay: T-Cell IL-2 Inhibition
Context: Validating efficacy in inhibiting T-cell proliferation or cytokine release (Birchall et al., 1994).
Workflow Diagram:
Figure 2: Step-by-step workflow for assessing PKC inhibition in T-cells.
Protocol Steps:
-
Pre-treatment: Incubate cells with Ro 32-0432 for 45 minutes prior to stimulation. This ensures the inhibitor occupies the kinase pocket before the activation cascade begins.
-
Dose Ranging: Test concentrations: 10 nM, 30 nM, 100 nM, 300 nM, 1 µM.
-
Note: At >1 µM, selectivity for PKC over other kinases (e.g., PKA, CaMK) may diminish.
-
-
Stimulation: Activate cells with PMA (activates PKC directly) and Ionomycin (raises Ca²⁺), or anti-CD3/CD28 antibodies.
-
Readout: Measure IL-2 supernatant levels via ELISA. Expect IC₅₀ ~30-50 nM in whole-cell assays (higher than cell-free IC₅₀ due to ATP competition).
In Vivo Administration
Context: Autoimmune myocarditis or inflammation models.
-
Vehicle: Ro 32-0432 is poorly water-soluble.
-
Preferred Vehicle: 10% DMSO / 90% Saline or PBS.
-
Alternative: 20% Hydroxypropyl-β-cyclodextrin (HPβCD).
-
-
Route: Intraperitoneal (i.p.) or Oral (p.o.).
-
Dosage:
-
Effective Range: 1 mg/kg to 30 mg/kg.
-
High Dose: Up to 100 mg/kg has been used in rat safety studies but may induce off-target effects.
-
Frequency: Daily or bidaily depending on PK clearance.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Stock concentration too high or rapid addition to aqueous media. | Dilute stock 1:10 in intermediate media before adding to cells. Ensure final DMSO < 0.1%. |
| Lack of Inhibition | High intracellular ATP levels competing with inhibitor. | Increase dose (up to 1 µM). Verify cell permeability (Ro 32-0432 is generally permeable).[3] |
| Toxicity | Off-target inhibition of essential kinases (e.g., GSK-3β). | Perform a viability assay (MTT/CellTiter-Glo) parallel to the functional assay. Keep dose < 5 µM. |
| Variable Results | Batch-specific salt weight differences. | Always calculate molarity based on the specific MW on the vial's CoA (Free base vs HCl). |
Self-Validating Control: To confirm specific PKC inhibition, monitor the phosphorylation status of MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) via Western Blot. Ro 32-0432 should dose-dependently reduce p-MARCKS (Ser152/156) levels.
References
-
Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation." Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-930.
-
Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335-337.
-
Zhong, L., et al. (2017). "Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats." Oncotarget, 8(38), 63789–63800.
-
PubChem Compound Summary. "Ro 32-0432." National Center for Biotechnology Information.
Sources
Technical Guide: Ro 32-0432 Hydrochloride
High-Selectivity Protein Kinase C (PKC) Inhibitor: Physicochemical Profile & Experimental Protocols
Executive Summary
Ro 32-0432 hydrochloride is a cell-permeable, ATP-competitive bisindolylmaleimide derivative that functions as a potent inhibitor of Protein Kinase C (PKC).[1] Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 exhibits significant selectivity for conventional PKC isoforms (cPKC:
This guide provides a rigorous technical breakdown of the compound's physicochemical properties, specifically addressing the stoichiometry of the hydrochloride salt to ensure accurate molarity calculations. It further details validated protocols for reconstitution, storage, and biological application in T-cell activation and cardiovascular research.
Part 1: Physicochemical Profile & Molecular Weight[3]
The Stoichiometry Criticality
In precision pharmacology, the distinction between the free base and the hydrochloride salt is the most common source of experimental error. Vendors often list the CAS number for the free base while selling the salt form, or vice versa.
Ro 32-0432 is most stable and soluble as the Hydrochloride (HCl) salt.
Data Table: Chemical Specifications
| Property | Specification | Notes |
| Compound Name | Ro 32-0432 Hydrochloride | Bisindolylmaleimide XI Hydrochloride |
| CAS (HCl Salt) | 151342-35-7 | Verify batch COA; some vendors list Free Base CAS (145333-02-4) generically. |
| Molecular Weight (HCl) | 489.01 g/mol | Use this for Molarity Calculations. Based on Monohydrochloride ( |
| Molecular Weight (Free Base) | 452.55 g/mol | Provided for reference only.[1] Do not use for weighing the salt form. |
| Chemical Formula | ||
| Appearance | Red to Orange Solid | Light sensitive. |
| Solubility | DMSO (10 mM), Methanol | Poorly soluble in water/PBS without co-solvents. |
Batch-Specific Hydration Warning
CRITICAL: While the theoretical MW of the anhydrous HCl salt is 489.01 g/mol , bisindolylmaleimides are hygroscopic.
-
Action: Always check the Certificate of Analysis (COA) for your specific batch.
-
Variation: If your batch is a hydrate (e.g.,
), the effective molecular weight will be higher. -
Correction Formula:
Part 2: Mechanistic Pharmacology
Mechanism of Action
Ro 32-0432 functions as an ATP-competitive inhibitor.[2] It binds to the catalytic domain of the PKC enzyme, preventing the transfer of the
Selectivity Profile
The compound is highly selective for Calcium-dependent (conventional) isoforms. This selectivity makes it a superior tool for dissecting PKC
| Isoform | Class | IC50 (nM) | Selectivity Ratio (vs PKC |
| PKC | Conventional | 9.3 | 1.0 (Reference) |
| PKC | Conventional | 28.0 | ~3.0x |
| PKC | Conventional | 31.0 | ~3.3x |
| PKC | Conventional | 37.0 | ~4.0x |
| PKC | Novel | 108.0 | >10x (Less Potent) |
Signaling Pathway Visualization
The following diagram illustrates the intervention point of Ro 32-0432 within the canonical G-Protein Coupled Receptor (GPCR) pathway.
Figure 1: Ro 32-0432 competitively inhibits the ATP binding site of activated PKC isoforms, preventing downstream substrate phosphorylation.
Part 3: Experimental Handling & Reconstitution
Solvent Compatibility[3][5]
-
Preferred: DMSO (Dimethyl sulfoxide).[3] Anhydrous, high purity.
-
Avoid: Direct dissolution in water, PBS, or ethanol (solubility is significantly lower).
Reconstitution Protocol (Stock Solution)
Target: 10 mM Stock Solution (1 mL)
-
Weighing: Weigh 4.89 mg of Ro 32-0432 Hydrochloride.
-
Note: If using the free base MW (452.[1]55) by mistake, you would under-dose your experiment by ~8%.
-
-
Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO.
-
Dissolution: Vortex vigorously.
-
Troubleshooting: If particulates remain, warm gently to 37°C for 2-5 minutes. Sonicate only if necessary (short bursts to avoid heating).
-
-
Aliquoting: Divide into small aliquots (e.g., 50
L) to avoid freeze-thaw cycles. -
Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Protect from light.[1][3]
Application Workflow (Cell Culture)
Do not add the DMSO stock directly to the cell culture plate if the volume is small, as local high concentrations of DMSO can kill cells before mixing.
Figure 2: Step-wise dilution strategy to prevent precipitation and DMSO toxicity.
Part 4: Validated Biological Applications
T-Cell Activation Assay
Ro 32-0432 is widely used to study the role of PKC in T-cell receptor (TCR) signaling.
-
Target: Inhibition of IL-2 secretion and CD25 expression.
-
Effective Concentration: 100 nM – 1
M. -
Protocol Insight: Pre-incubate cells with Ro 32-0432 for 30–60 minutes before stimulation with PMA/Ionomycin or anti-CD3/CD28 antibodies. This ensures the inhibitor occupies the ATP binding pocket before the kinase is activated.
Cardiovascular Contractility
Used to investigate the role of PKC
-
Mechanism: PKC
phosphorylates cardiac proteins (like troponin I or myosin binding protein C), often reducing contractility. Inhibition by Ro 32-0432 can enhance contractility in heart failure models.[4] -
Concentration: In isolated cardiomyocyte studies, 30–100 nM is often sufficient for selective PKC
inhibition.
References
-
Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[5] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[5]
-
Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335-337.
-
Tocris Bioscience. "Ro 32-0432 Hydrochloride Product Sheet." Tocris.com.
-
Braz, J. C., et al. (2004). "PKC-alpha regulates cardiac contractility and propensity toward heart failure." Nature Medicine, 10, 248–254.
Sources
Part 1: Molecular Architecture & Isoform Specificity
Technical Guide: The Role of Protein Kinase C (PKC) in Inflammatory Response
Executive Summary
Protein Kinase C (PKC) represents a superfamily of serine/threonine kinases that function as critical signal transducers in the inflammatory cascade.[1][2][3][4][5] For drug development professionals, PKC offers a paradox: it is a validated target with high therapeutic potential in autoimmune diseases and sepsis, yet it remains plagued by toxicity issues due to poor isoform selectivity. This guide dissects the molecular mechanisms of specific PKC isoforms (particularly PKC-
The "one-drug-fits-all" approach has failed in PKC therapeutics because the family is structurally distinct. Understanding the activation requirements is the first step in designing specific assays.
| Subfamily | Isoforms | Cofactor Requirements | Inflammatory Context |
| Conventional (cPKC) | Ca | Cytokine Release: PKC- | |
| Novel (nPKC) | DAG, PS (Ca | T-Cell Activation: PKC- | |
| Atypical (aPKC) | PS (Ca | B-Cell Survival: PKC- |
DAG: Diacylglycerol; PS: Phosphatidylserine.
The Mechanistic Core: PKC- in T-Cell Activation
In T-lymphocytes, PKC-
-
TCR Engagement: Generates DAG via PLC-
1. -
Recruitment: PKC-
binds DAG and localizes to the center of the IS (cSMAC).[8] -
Signal Integration: It physically couples with the CBM Complex (CARMA1-Bcl10-MALT1).
-
Outcome: This complex activates the IKK complex, degrading I
B and releasing NF- B to the nucleus.[9][10]
Part 2: Visualization of Signaling Pathways
The following diagram illustrates the critical role of PKC-
Figure 1: PKC-theta integrates TCR and CD28 signals to activate the CBM complex and NF-kB.[10][11][12]
Part 3: Experimental Methodologies & Protocols
To validate PKC as a target, researchers must distinguish between activity (kinase function) and spatial regulation (translocation). The following protocols are designed to be self-validating by incorporating obligatory controls.
Protocol A: Real-Time PKC Translocation Assay (Confocal)
Objective: Quantify the movement of PKC isoforms from the cytosol to the plasma membrane (cPKC/nPKC) or Golgi (nPKC) in live cells.
1. Experimental Setup:
-
Cell Line: HeLa or Jurkat T-cells.
-
Constructs: GFP-tagged PKC-
(Novel) or PKC- (Conventional). -
Controls (Critical):
-
Positive Control: PMA (Phorbol 12-myristate 13-acetate) – a potent DAG mimetic.
-
Negative Control: Solvent (DMSO) only.
-
Specificity Control: Pre-incubation with Gö6983 (pan-PKC inhibitor) to verify mechanism.
-
2. Step-by-Step Workflow:
-
Transfection: Electroporate
cells with PKC-GFP plasmid. Incubate 24h. -
Baseline Imaging: Plate cells in glass-bottom dishes. Image on a confocal microscope (488 nm excitation) to establish cytosolic distribution.
-
Stimulation:
-
Add 100 nM PMA directly to the media while imaging.
-
Self-Validation Check: Translocation must be visible within 2–5 minutes. If PKC-
does not move, the cells may be unhealthy or the construct failed.
-
-
Quantification:
-
Define Regions of Interest (ROI) in the Cytosol (
) and Plasma Membrane ( ). -
Calculate the Translocation Index:
. -
A valid response requires a
-fold increase in .
-
Protocol B: High-Throughput Kinase Activity Screen (FP-Based)
Objective: Screen small molecules for PKC inhibition without using radioactivity. This utilizes Fluorescence Polarization (FP).[1]
1. Principle: A fluorescently labeled peptide substrate binds to a specific antibody. When phosphorylated by PKC, the antibody cannot bind, decreasing the polarization (FP) value.
2. Reagents:
-
Enzyme: Recombinant human PKC-
. -
Substrate: RFARKGSLRQKNV (fluorescein-labeled).
-
ATP:
(at ).
3. Workflow:
-
Compound Plating: Add
of test compound (serially diluted) to a 384-well black plate. -
Enzyme Mix: Add purified PKC-
in reaction buffer (20 mM HEPES, 10 mM MgCl , 0.01% Triton X-100). -
Reaction Start: Add ATP and Substrate mix.
-
Incubation: 60 minutes at Room Temp.
-
Detection: Add IMAP binding reagent (nanoparticles that bind phosphopeptides).
-
Read: Measure FP (Ex 485nm / Em 530nm).
4. Self-Validation Steps:
-
Z-Factor Calculation: Must be
using Max Signal (No ATP) and Min Signal (Max ATP). -
Reference Inhibitor: Include Staurosporine (
) on every plate. If Staurosporine fails, the assay is invalid.
Part 4: Drug Development Perspective
The primary failure mode in PKC drug development is off-target toxicity .
-
The Problem: The ATP-binding pocket is highly conserved across the kinome (AGC kinase family).
-
The Solution: Allosteric Inhibition .[2] Targeting the V3 hinge region or the C1 domain (DAG binding site) offers higher selectivity.
-
Example: Sotrastaurin (AEB071) targets conventional/novel PKCs and reached Phase II for psoriasis/transplantation but faced efficacy challenges, highlighting the need for isoform-specific targeting (e.g., PKC-
specific).
Strategic Screening Workflow
The following diagram outlines a logic-gated workflow for identifying viable PKC inhibitors, prioritizing selectivity early to reduce attrition.
Figure 2: A logic-gated screening cascade for PKC inhibitors.
References
-
Protein Kinase C-delta (PKCδ) Tyrosine Phosphorylation is a Critical Regulator of Neutrophil-Endothelial Cell Interaction in Inflammation. Source: PMC / NIH URL:[Link]6]
-
Protein Kinase C in the Immune System: From Signalling to Chromatin Regulation. Source: Immunology (PMC) URL:[Link]
-
PKC-theta Signaling in T Lymphocytes. Source: QIAGEN GeneGlobe URL:[Link]
-
In Vitro Neutrophil Migration Requires Protein Kinase C-Delta (δ-PKC)-Mediated MARCKS Phosphorylation. Source: Inflammation (PubMed) URL:[6][Link]6]
-
Protein Kinase C Inhibitors for Immune Disorders. Source: Nature Reviews Drug Discovery (PMC) URL:[Link]
-
PKC Activation Induces Inflammatory Response and Cell Death in Human Bronchial Epithelial Cells. Source: PLOS ONE URL:[Link]
-
Enzyme Assays for Protein Kinase C Activity. Source: Springer Protocols URL:[Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein kinase C inhibitors for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Neutrophil protein kinase Cδ as a mediator of stroke-reperfusion injury [jci.org]
- 5. PROTEIN KINASE C-DELTA (PKCδ) TYROSINE PHOSPHORYLATION IS A CRITICAL REGULATOR OF NEUTROPHIL-ENDOTHELIAL CELL INTERACTION IN INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Neutrophil Migration Requires Protein Kinase C-Delta (δ-PKC)-Mediated Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Protein kinase C-theta (PKC theta): it’s all about location, location, location – IGMM [igmm.cnrs.fr]
- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 10. NFκB signaling in T cell memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NFκB signaling in T cell memory [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Optimizing Stability and Potency of Ro 32-0432 Hydrochloride: A Technical Guide to DMSO Reconstitution and Storage
Introduction: The Stability Paradox of Bisindolylmaleimides
Ro 32-0432 hydrochloride (Bisindolylmaleimide XI HCl) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), exhibiting high selectivity for PKC
However, like many bisindolylmaleimide derivatives, Ro 32-0432 presents a stability paradox. While the solid hydrochloride salt is robust at -20°C, its stability in solution—specifically in Dimethyl Sulfoxide (DMSO)—is compromised by two factors: hygroscopicity and freeze-thaw degradation . DMSO is highly hygroscopic; it avidly absorbs atmospheric moisture, which can alter the solubility profile of the hydrophobic bisindolylmaleimide core, leading to "silent precipitation" (micro-aggregates invisible to the naked eye) and apparent loss of potency.
This application note provides a rigorous, field-proven protocol for the reconstitution, storage, and handling of Ro 32-0432 hydrochloride to ensure experimental reproducibility.
Physicochemical Profile
Understanding the physical limitations of the compound is the first step in assay design.
| Property | Specification |
| Chemical Name | Ro 32-0432 hydrochloride (Bisindolylmaleimide XI HCl) |
| Molecular Weight | 489.01 g/mol |
| Appearance | Red to dark red solid |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Max Solubility (DMSO) | ~10 mM (approx. 5 mg/mL) with gentle warming |
| Alternative Solvent | Methanol (Soluble) |
| Solubility in Water | Insoluble (Precipitates immediately upon dilution in aqueous buffers without carrier) |
| Hygroscopicity | High (Solvent-dependent) |
Mechanism of Action & Biological Context
Ro 32-0432 functions as an ATP-competitive inhibitor. It binds to the catalytic domain of PKC, preventing the phosphorylation of downstream effectors such as RAF/MEK/ERK and NF-
Figure 1: PKC Signaling Pathway & Ro 32-0432 Inhibition
The following diagram illustrates the specific intervention point of Ro 32-0432 within the T-cell activation cascade.[1]
Caption: Ro 32-0432 blocks PKC-mediated phosphorylation, arresting the signal transduction required for T-cell proliferation.
Protocol: Reconstitution and Storage
Core Directive: Treat the DMSO stock solution as a "living" reagent. Its quality degrades with every exposure to humid air.
Phase A: Preparation (The Anhydrous Imperative)
-
Solvent Selection: Use only high-grade, anhydrous DMSO (≥99.9%, water content <0.005%).
-
Why? Standard laboratory DMSO often contains significant water absorbed from the atmosphere. Water content >0.1% can induce micro-precipitation of Ro 32-0432 over time.
-
-
Vial Equilibration: Allow the product vial to equilibrate to room temperature for 30 minutes before opening.
-
Why? Opening a cold vial in humid air causes condensation to form inside the vial, introducing water immediately to the powder.
-
Phase B: Reconstitution Workflow
-
Calculation: Calculate the volume of DMSO required to reach a 10 mM stock concentration.
-
Formula:
-
Example: For 1 mg of Ro 32-0432:
.
-
-
Dissolution: Add the calculated DMSO volume. Vortex vigorously for 30 seconds.
-
Note: If particulates remain, warm the vial in a 37°C water bath for 2-5 minutes and vortex again. The solution should be deep red and clear.
-
-
Aliquoting (Critical Step): Immediately dispense the stock solution into single-use aliquots (e.g., 10-50
) using amber or opaque microcentrifuge tubes.-
Why? Ro 32-0432 is light-sensitive. Small aliquots prevent repeated freeze-thaw cycles.
-
Phase C: Storage Conditions
| State | Temperature | Stability Duration | Condition |
| Solid Powder | -20°C | 2-3 Years | Desiccated, dark |
| DMSO Stock | -80°C | 6 Months | Sealed, dark |
| DMSO Stock | -20°C | 1 Month | Sealed, dark |
| Aqueous Dilution | 4°C / RT | < 4 Hours | Use Immediately |
Figure 2: Reconstitution & Storage Decision Tree
Follow this logic flow to maximize compound longevity.
Caption: Workflow for handling Ro 32-0432 to prevent hygroscopic degradation and freeze-thaw damage.
Experimental Application & QC
Serial Dilution for Cellular Assays
When dosing cells, the transition from 100% DMSO to aqueous media is the most dangerous moment for the compound (risk of "crashing out").
-
Intermediate Dilution: Do not pipet 10 mM stock directly into the well if the volume is < 1
. Instead, create a 10x or 100x intermediate dilution in culture media.-
Protocol: Dilute 10 mM stock 1:100 in media to get 100
(1% DMSO). -
Mix: Vortex immediately.
-
-
Final Dosing: Add the intermediate to cells to achieve the final
range (e.g., 10-100 nM).-
DMSO Control: Ensure the vehicle control contains the exact same final concentration of DMSO (typically <0.1%) to rule out solvent toxicity.
-
Self-Validating QC Check
Before running a large screen, validate the aliquot:
-
Positive Control: Treat Jurkat T-cells with PMA/Ionomycin (activates PKC).
-
Test: Add Ro 32-0432 (1
). -
Readout: Measure IL-2 secretion via ELISA or CD69 expression via flow cytometry.
-
Success Criteria: >80% inhibition of the activation marker compared to Vehicle + PMA/Ionomycin.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitate in Thawed Aliquot | Moisture ingress or "Cold Shock" | Warm to 37°C and vortex. If precipitate persists, discard (compound has degraded/hydrated). |
| Loss of Potency | Repeated freeze-thaw cycles | Use single-use aliquots. Never re-freeze a thawed tube. |
| Cell Toxicity | High DMSO concentration | Ensure final DMSO < 0.5% (v/v).[2] Include a DMSO-only control. |
| Inconsistent IC50 | Serial dilution errors | Use a "step-down" dilution method. Vortex thoroughly between steps. |
References
-
Birchall, A. M., et al. (1994).[3] Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation.[4][5][3][6][7] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[3]
-
Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335-337.[3]
-
Tocris Bioscience. (n.d.). Ro 32-0432 hydrochloride Datasheet.[4][8] Tocris.
-
Cayman Chemical. (n.d.). Bisindolylmaleimide XI (hydrochloride) Product Information. Cayman Chem.
- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. (General reference for DMSO storage best practices).
Sources
- 1. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 6. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. biosynth.com [biosynth.com]
Application Note: Intraperitoneal Injection of Ro 32-0432 Hydrochloride in Rats
[1][2]
Abstract & Scientific Rationale
Ro 32-0432 hydrochloride is a selective, cell-permeable bisindolylmaleimide inhibitor of Protein Kinase C (PKC), exhibiting high selectivity for PKC
Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 reduces off-target effects, making it ideal for studying T-cell-driven chronic inflammatory responses such as adjuvant-induced arthritis and experimental autoimmune myocarditis (EAM). This guide provides a validated protocol for the intraperitoneal (i.p.) administration of Ro 32-0432, addressing critical solubility challenges and dose-dependent efficacy windows.
Compound Profile & Pre-Formulation
Successful in vivo delivery hinges on the correct handling of the hydrochloride salt form, which offers improved aqueous solubility compared to the free base but still requires strict vehicle control to prevent precipitation in the peritoneal cavity.
| Property | Specification |
| Compound Name | Ro 32-0432 Hydrochloride |
| Chemical Class | Bisindolylmaleimide |
| Molecular Weight | ~489.0 g/mol (HCl salt) |
| Solubility | Soluble in DMSO (>10 mg/mL); Moderate in Saline/Water |
| Stability | Light Sensitive (Protect from UV/Ambient light); Hygroscopic |
| Storage | -20°C (Desiccated); Solutions must be prepared fresh |
Vehicle Selection Strategy
-
Option A: Pure Saline (Preferred for Acute/High Dose)
-
Rationale: Ro 32-0432 HCl is sufficiently soluble in physiological saline for concentrations up to ~3-5 mg/mL. This avoids the physiological stress and potential vehicle toxicity associated with DMSO.
-
Use Case: Acute physiological studies (e.g., cardiorespiratory responses).
-
-
Option B: DMSO/Saline Co-solvent (Preferred for Chronic/Low Volume)
-
Rationale: For long-term studies where compound stability in the syringe is critical, or if the specific batch shows poor aqueous solubility.
-
Formulation: 5-10% DMSO in 0.9% Sterile Saline.
-
Warning: Never exceed 10% DMSO v/v for chronic daily i.p. injections to prevent peritonitis.
-
Experimental Design & Dosing Regimens
The effective dose of Ro 32-0432 varies significantly between acute physiological blockade and chronic immunomodulation.
Table 1: Validated Dosing Regimens in Rat Models
| Disease Model | Target Mechanism | Dose & Frequency | Duration | Reference |
| Experimental Autoimmune Myocarditis (EAM) | Inhibition of PKC | 1 mg/kg, i.p.[2] (Every 48 hrs) | Days 14–18 (Peak Inflammation) | [Frontiers, 2022] |
| Adjuvant-Induced Arthritis | Suppression of T-cell activation & paw swelling | 2.5 – 20 mg/kg, i.p. (Twice Daily) | 14 Days | [JPET, 2002] |
| Cardiorespiratory Physiology | Acute blockade of PKC-dependent ventilatory drive | 100 mg/kg, i.p. (Single Bolus) | Acute (Monitored 4 hrs) | [Am J Physiol, 2006] |
Mechanistic Visualization
The following diagram illustrates the pathway intervention point of Ro 32-0432 in a T-cell activation context, highlighting the downstream cessation of inflammatory cytokines.
Figure 1: Mechanism of Action. Ro 32-0432 competitively inhibits PKC, blocking downstream NF-κB and MAPK signaling essential for cytokine production.
Detailed Protocol: Preparation & Injection
Phase 1: Stock Preparation
Materials: Ro 32-0432 HCl powder, Sterile DMSO (Sigma-Aldrich), Sterile 0.9% Saline, Amber microcentrifuge tubes.
-
Calculate Mass: For a pilot study of 10 rats (250g each) at 10 mg/kg:
-
Total Mass Needed = 10 rats × 0.25 kg × 10 mg/kg = 25 mg.
-
Add 20% overage = 30 mg.
-
-
Solubilization (Choose Method):
-
Method A (DMSO Stock - Recommended): Dissolve 30 mg Ro 32-0432 in 1.0 mL sterile DMSO to create a 30 mg/mL stock . Vortex until clear. Store aliquots at -20°C.
-
Method B (Direct Saline): Only for immediate use. Dissolve directly in warm (37°C) saline. Sonicate if necessary.
-
Phase 2: Working Solution (Day of Experiment)
Target: 10 mg/kg dose in a 1 mL injection volume (for a 250g rat).
-
Concentration Required: 2.5 mg/mL.
-
Thaw DMSO stock (30 mg/mL) to room temperature in the dark.
-
Dilution:
-
To prepare 10 mL of working solution:
-
Add 833 µL of DMSO Stock (30 mg/mL) to 9.167 mL of sterile saline.
-
Result: 2.5 mg/mL solution containing ~8.3% DMSO.
-
-
QC Check: Inspect for precipitation. The solution should be clear to slightly yellow. If cloudy, sonicate at 37°C for 5 minutes. Do not inject cloudy suspensions i.p. as this causes local irritation and erratic absorption.
Phase 3: Intraperitoneal Injection Workflow
Figure 2: Step-by-step injection workflow ensuring safety and accuracy.
-
Restraint: Use the "scruff" technique or a towel wrap to expose the abdomen.
-
Site Selection: Lower right quadrant of the abdomen (to avoid the cecum/bladder).
-
Needle Insertion: Use a 25G or 27G needle. Insert at a 30-45° angle.
-
Aspiration: Pull back slightly on the plunger.
-
Administration: Inject slowly over 5-10 seconds.
-
Post-Procedure: Return animal to cage and monitor for 10 minutes for signs of distress (writhe reflex indicates irritation).
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitation in Syringe | Saline shock / Low Temp | Use warm saline (37°C); Increase DMSO % (max 10%); Use PBS pH 7.4. |
| Writhe Reflex (post-injection) | pH irritation or high DMSO | Adjust pH to 7.0–7.4; Reduce DMSO concentration. |
| Lack of Efficacy | Rapid clearance / Hydrolysis | Increase dosing frequency (b.i.d.); Ensure fresh prep; Verify stock concentration. |
| Weight Loss >15% | Systemic Toxicity | Reduce dose by 50%; Implement "drug holiday" (skip 1 day). |
References
-
Zhong, L., et al. (2022). Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex. Frontiers in Physiology, 13.
-
Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation.[1] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.
-
MacFarlane, N. G., et al. (2006). Cardiorespiratory responses to systemic administration of a protein kinase C inhibitor in conscious rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
-
Beck, G., et al. (2002). (E)-2(R)-[1(S)-(Hydroxycarbamoyl)-4-phenyl-3-butenyl]-2′-isobutyl-2′-(methanesulfonyl)-4-methylvalerohydrazide (Ro 32-7315), a Selective and Orally Active Inhibitor of Tumor Necrosis Factor-α Convertase.[3] Journal of Pharmacology and Experimental Therapeutics. (Referencing Ro 32-0432 as comparator/precursor in arthritis models).
-
Caltag Medsystems. Bisindolylmaleimide XI hydrochloride [Ro 32-0432] Product Datasheet.
Sources
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Ro 32-0432 Hydrochloride in High-Throughput Screening
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ro 32-0432 hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC), in high-throughput screening (HTS) campaigns. This document offers both the theoretical framework and practical, step-by-step protocols for biochemical and cell-based assays, ensuring scientific integrity and enabling robust and reproducible results.
Introduction to Ro 32-0432 Hydrochloride: A Selective Tool for Interrogating PKC Signaling
Ro 32-0432 hydrochloride is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C (PKC)[1][2]. It exhibits notable selectivity for the conventional PKC isoforms (cPKCs), including PKCα, PKCβI, PKCβII, and PKCγ, over atypical PKC isoforms[1]. The inhibition constants (IC₅₀) highlight its potency and selectivity profile, making it a valuable pharmacological tool for dissecting the roles of specific PKC isoforms in cellular signaling pathways. Dysregulation of PKC signaling is implicated in a multitude of pathological conditions, including cancer, inflammation, and cardiovascular diseases, rendering PKC isoforms attractive targets for therapeutic intervention[3]. High-throughput screening for novel PKC inhibitors is a critical step in the drug discovery pipeline, and Ro 32-0432 hydrochloride serves as an essential reference compound and a potent tool for assay development and validation.
Table 1: Inhibitory Potency (IC₅₀) of Ro 32-0432 against various PKC isoforms.
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 9.3 |
| PKCβI | 28 |
| PKCβII | 30 |
| PKCγ | 36.5 |
| PKCε | 108.3 |
Data sourced from MedchemExpress.[1]
Beyond its well-characterized activity against PKC, Ro 32-0432 has also been identified as an inhibitor of G protein-coupled receptor kinase 5 (GRK5), a facet to consider when interpreting experimental outcomes[1][4].
The PKC Signaling Pathway: A Target for HTS
The following diagram illustrates a simplified representation of the Protein Kinase C signaling pathway, a frequent target in drug discovery screening campaigns.
Caption: Simplified PKC signaling pathway.
Designing High-Throughput Screening Assays for PKC Inhibitors
The selection of an appropriate HTS assay technology is paramount for the successful identification of novel PKC inhibitors. The choice depends on factors such as the nature of the target (purified enzyme vs. cellular context), required throughput, and available instrumentation. This section outlines three robust, homogeneous (no-wash) assay formats suitable for screening campaigns targeting PKC, using Ro 32-0432 hydrochloride as a control inhibitor.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays utilize purified, active PKC enzyme and a specific substrate to directly measure the inhibitory effect of test compounds on the kinase's catalytic activity.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate (tracer). In the absence of kinase activity, the tracer tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by PKC, a phospho-specific antibody binds to the phosphorylated tracer, creating a larger complex that tumbles more slowly, leading to an increase in fluorescence polarization. Inhibitors of PKC will prevent this phosphorylation, thus maintaining a low polarization signal.
Workflow Diagram:
Caption: Fluorescence Polarization (FP) kinase assay workflow.
Detailed Protocol:
-
Compound Plating: Prepare serial dilutions of Ro 32-0432 hydrochloride (e.g., 10-point, 3-fold dilutions starting from 10 µM) and test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions into a 384-well, low-volume black assay plate. For controls, use DMSO alone (negative control) and a high concentration of Ro 32-0432 (positive control).
-
Enzyme Addition: Prepare a solution of purified, active PKCα in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Add 5 µL of the enzyme solution to each well of the assay plate. The final enzyme concentration should be optimized to yield a robust assay window (typically in the low nM range).
-
Initiation of Kinase Reaction: Prepare a substrate/ATP mix containing a suitable PKC peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitive detection of ATP-competitive inhibitors. Add 5 µL of this mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Prepare a detection mix containing a phospho-specific antibody and a fluorescently labeled tracer peptide in a suitable buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody-tracer binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665). A biotinylated peptide substrate is phosphorylated by PKC. A Europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. PKC inhibitors prevent this phosphorylation, leading to a loss of the FRET signal.
Detailed Protocol:
-
Compound Plating: Follow the same procedure as described for the FP assay.
-
Enzyme and Substrate Addition: Prepare a mix of PKCα and a biotinylated peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate at room temperature for 60-120 minutes.
-
Detection: Prepare a detection mix containing Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in the detection buffer provided with the HTRF kit. Add 10 µL of this mix to each well.
-
Final Incubation: Incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor on an HTRF-compatible plate reader.
Principle: This bead-based proximity assay involves Donor and Acceptor beads. A biotinylated substrate is phosphorylated by PKC. Streptavidin-coated Donor beads bind to the biotinylated substrate, and a phospho-specific antibody-conjugated to Protein A-coated Acceptor beads binds to the phosphorylated site. When the substrate is phosphorylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. PKC inhibitors prevent this process, resulting in a loss of signal.
Detailed Protocol:
-
Compound Plating: Follow the same procedure as described for the FP assay.
-
Kinase Reaction: In each well, combine PKCα, a biotinylated substrate, and ATP in kinase assay buffer. The total reaction volume is typically 10-15 µL. Incubate at room temperature for 60-120 minutes.
-
Detection: Prepare a suspension of Streptavidin-Donor beads and anti-phospho-antibody-conjugated Acceptor beads in a suitable buffer. Add 10 µL of this bead suspension to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Cell-Based Assays: Assessing PKC Inhibition in a Physiological Context
Cell-based assays provide a more physiologically relevant system to screen for PKC inhibitors by measuring the downstream consequences of PKC activity within a living cell.
Workflow Diagram:
Caption: General workflow for a cell-based PKC assay.
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is activated by a PKC-dependent transcription factor (e.g., AP-1 or NF-κB). Activation of PKC (e.g., by phorbol esters like PMA) leads to the expression of the reporter protein, which can be quantified. Inhibitors of PKC, such as Ro 32-0432, will block this reporter gene expression.
Detailed Protocol:
-
Cell Seeding: Seed a suitable reporter cell line (e.g., HEK293 or HeLa cells stably expressing an AP-1-luciferase reporter construct) in a 384-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of Ro 32-0432 hydrochloride and test compounds to the cells.
-
Pre-incubation: Pre-incubate the cells with the compounds for 1-2 hours.
-
PKC Activation: Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), at a concentration predetermined to give a robust response.
-
Incubation: Incubate the cells for a further 4-6 hours to allow for reporter gene expression.
-
Detection: For a luciferase reporter, add a luciferase substrate solution and measure the luminescence on a plate reader. For a GFP reporter, measure the fluorescence.
Data Analysis and Interpretation
For all HTS assays, raw data should be normalized to controls on each plate. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))
Where:
-
Sample_Signal: Signal in the presence of a test compound.
-
Positive_Control_Signal: Signal in the presence of a high concentration of Ro 32-0432 (maximal inhibition).
-
Negative_Control_Signal: Signal in the presence of DMSO alone (minimal inhibition).
The percentage of inhibition can then be plotted against the compound concentration to generate dose-response curves and determine the IC₅₀ values.
Table 2: Key Assay Parameters for HTS.
| Parameter | Recommendation | Rationale |
| Assay Plate Format | 384-well or 1536-well | Higher density for increased throughput. |
| Compound Dilution | 10-point, 3-fold serial dilution | To generate a comprehensive dose-response curve. |
| DMSO Concentration | ≤ 1% final concentration | To minimize solvent effects on enzyme activity or cell health. |
| Controls | Negative (DMSO), Positive (Ro 32-0432) | For data normalization and quality control. |
| Z'-factor | ≥ 0.5 | To ensure a robust and reliable assay. |
Handling and Storage of Ro 32-0432 Hydrochloride
-
Solubility: Ro 32-0432 hydrochloride is soluble in DMSO and methanol[5]. For HTS, it is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Storage: Store the solid compound and stock solutions at -20°C[5]. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Conclusion
Ro 32-0432 hydrochloride is an indispensable tool for the discovery and characterization of novel PKC inhibitors. The detailed protocols and application notes provided herein offer a robust starting point for developing and executing high-throughput screening campaigns. It is imperative that each assay is carefully optimized and validated to ensure the generation of high-quality, reproducible data. By leveraging the principles of scientific integrity and thoughtful experimental design, researchers can effectively utilize Ro 32-0432 to advance our understanding of PKC biology and accelerate the development of new therapeutics.
References
-
PLOS. (n.d.). Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Inhibition of Parasite Protein Kinase C by New Antileishmanial Imidazolidin-2-one Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats. Retrieved from [Link]
-
PubMed. (n.d.). Involvement of G protein-coupled receptor kinase-6 in desensitization of CGRP receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
YouTube. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. Retrieved from [Link]
-
MDPI. (n.d.). Listeriolysin O Causes ENaC Dysfunction in Human Airway Epithelial Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Activation of M1 Muscarinic Receptor Signaling Induces Neuronal Differentiation in Pyramidal Hippocampal Neurons. Retrieved from [Link]
-
SciSpace. (n.d.). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protein Kinase C Pharmacology: Refining the Toolbox. Retrieved from [Link]
-
ScienceDirect. (n.d.). Novel protein kinase C isoforms and mitogen-activated kinase kinase mediate phorbol ester-induced osteopontin expression. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
-
Illumina. (2019, June 2). Infinium HTS Assay Reference Guide. Retrieved from [Link]
- Google Patents. (n.d.). WO2013060636A1 - 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.
-
National Center for Biotechnology Information. (n.d.). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2013060636A1 - 6-(4-hydroxy-phenyl)-1h-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 4. Involvement of G protein-coupled receptor kinase-6 in desensitization of CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
mass spectrometry analysis with Ro 32-0432 hydrochloride
An Application Note for the Quantitative Analysis of Ro 32-0432 Hydrochloride in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated method for the quantitative analysis of Ro 32-0432 hydrochloride, a selective cell-permeable protein kinase C (PKC) inhibitor, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document provides not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. We cover the entire workflow from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, ensuring a self-validating system for reliable and reproducible results.
Scientific Foundation: The "Why"
1.1 The Significance of Protein Kinase C Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of PKC activity is implicated in various diseases, including cancer and inflammatory disorders, making it a critical target for therapeutic intervention.[3][4][5]
Ro 32-0432 is a potent small molecule inhibitor that exhibits selectivity for conventional PKC isoforms (cPKCs), particularly PKCα, over atypical isoforms.[6][7] Its ability to permeate cell membranes makes it an invaluable tool for investigating the specific roles of these isoforms in complex biological systems.[8][9] For instance, it has been used to demonstrate the role of PKCα in NADPH oxidase 5 activation and to prevent T-cell-driven chronic inflammatory responses.[1]
1.2 Rationale for Mass Spectrometric Quantification
Accurate quantification of small molecule inhibitors like Ro 32-0432 in biological matrices (e.g., plasma, cell lysates, tissue homogenates) is paramount for meaningful pharmacological studies. It allows researchers to:
-
Establish Pharmacokinetic (PK) profiles: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound.[10]
-
Perform Pharmacodynamic (PD) assessments: Correlating drug concentration with its biological effect.
-
Validate in vitro and in vivo models: Ensuring that the applied concentrations are achieved and maintained at the target site.
-
Conduct dose-response studies: Understanding the relationship between the dose administered and the resulting physiological or biochemical response.
LC-MS/MS is the gold standard for this application due to its exceptional sensitivity, selectivity, and wide dynamic range, allowing for precise measurement of low-concentration analytes within complex biological samples.[10][11]
1.3 The PKC Signaling Cascade: A Simplified View
The following diagram illustrates a simplified conventional PKC activation pathway. Ro 32-0432 acts by competitively inhibiting the ATP-binding site of PKC, thereby preventing the phosphorylation of its downstream substrates.
Caption: Simplified PKC signaling pathway and the inhibitory action of Ro 32-0432.
Analytical Workflow Overview
The quantitative analysis of Ro 32-0432 follows a structured workflow designed to ensure accuracy and reproducibility. The process begins with the preparation of standards, followed by the extraction of the analyte from the biological matrix, and culminates in instrumental analysis and data processing.
Caption: General workflow for the quantitative analysis of Ro 32-0432.
Detailed Application Protocols: The "How"
3.1 Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| Ro 32-0432 hydrochloride | ≥98% Purity | Tocris, R&D Systems, Sigma-Aldrich |
| Verapamil hydrochloride (Internal Standard) | ≥99% Purity | Sigma-Aldrich |
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific, Merck |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific, Merck |
| Formic Acid (FA) | LC-MS Grade, >99% | Thermo Scientific, Sigma-Aldrich |
| Water | Deionized, Type I, 18.2 MΩ·cm | Milli-Q® system or equivalent |
| Biological Matrix (e.g., Plasma) | K2-EDTA anticoagulant | Sourced ethically |
| Microcentrifuge Tubes | 1.5 mL, low-binding | Eppendorf, Axygen |
| HPLC Vials & Caps | 2 mL, amber glass | Agilent, Waters |
3.2 Protocol 1: Preparation of Stock and Working Solutions
-
Causality: Preparing accurate, high-concentration stock solutions in a non-aqueous solvent like DMSO or Methanol is crucial for stability and subsequent serial dilutions. The internal standard (IS), Verapamil, is chosen for its similar ionization properties and chromatographic behavior, which helps correct for variations during sample preparation and injection.
-
Ro 32-0432 Stock (1 mg/mL): Accurately weigh 1 mg of Ro 32-0432 hydrochloride and dissolve it in 1 mL of Methanol to create a 1 mg/mL stock solution.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of Verapamil hydrochloride and dissolve it in 1 mL of Methanol.
-
Working Solutions: Perform serial dilutions of the Ro 32-0432 stock solution with 50:50 Acetonitrile:Water to prepare a series of working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the Verapamil stock solution with Acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Storage: Store all stock and working solutions at -20°C in amber vials to prevent photodegradation.
3.3 Protocol 2: Sample Preparation via Protein Precipitation
-
Causality: Protein precipitation is a rapid and effective method to remove the majority of high-abundance proteins from plasma, which would otherwise interfere with the analysis and foul the LC-MS system.[10] Using ice-cold acetonitrile enhances the precipitation efficiency and minimizes enzymatic degradation of the analyte.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Add Internal Standard: Add 150 µL of the ice-cold Internal Standard Working Solution (100 ng/mL Verapamil in Acetonitrile) to the plasma sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis. Avoid disturbing the protein pellet.
-
Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
3.4 Protocol 3: LC-MS/MS Instrumental Analysis
-
Causality: Reversed-phase chromatography with a C18 column is ideal for separating moderately nonpolar small molecules like Ro 32-0432 from endogenous matrix components.[12] A gradient elution starting with high aqueous content allows for the binding of the analyte, while the increasing organic phase concentration subsequently elutes it. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+). Tandem MS (MS/MS) provides high selectivity by monitoring a specific fragmentation (transition) of the parent ion to a product ion.[13]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290, Waters Acquity, or equivalent UPLC/UHPLC |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Ro 32-0432 | Verapamil (IS) |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters, Agilent) | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | ESI+ |
| Precursor Ion (Q1) | m/z 453.3 | m/z 455.3 |
| Product Ion (Q3) | m/z 148.1 (quantifier), m/z 121.1 (qualifier) | m/z 165.1 |
| Collision Energy (CE) | To be optimized (start at 25-35 eV) | To be optimized (start at 30-40 eV) |
| Ion Source Temp. | 500°C | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM |
Note: The molecular weight of Ro 32-0432 free base is 452.55 g/mol . The precursor ion corresponds to [M+H]⁺. Product ions are predicted based on common fragmentation patterns of similar structures and must be empirically optimized on the specific instrument used.
Data Analysis and Method Validation
For the method to be trustworthy, it must be validated according to established guidelines.[11][14][15]
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically applied.
-
Quantification: Determine the concentration of Ro 32-0432 in unknown samples by back-calculating from the regression equation of the calibration curve.
-
Validation Parameters: The method should be assessed for the following parameters to ensure its performance is fit for purpose.
Table 3: Method Validation Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration.[16] | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true value. | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; meets accuracy/precision criteria. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Recovery | The efficiency of the extraction procedure.[16] | Consistent, precise, and reproducible across the concentration range. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions. | Analyte concentration should be within ±15% of the initial concentration after storage/handling. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of the PKC inhibitor Ro 32-0432 hydrochloride by LC-MS/MS. By explaining the causality behind the protocols and adhering to rigorous validation standards, this method provides researchers with a trustworthy tool for advancing their pharmacological and drug development studies. The detailed procedures for sample preparation, chromatography, and mass spectrometry are designed to be both robust and readily adaptable to standard laboratory instrumentation.
References
-
Chen, F., Yu, Y., Wang, H., & Fulton, D. J. (2012). Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms. PLOS ONE, 7(2), e31194. Available at: [Link]
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A-Belle, V., et al. (2024). Chemo-omic pipeline enables discovery of prion synaptotoxic pathways and inhibitory drugs. bioRxiv. Available at: [Link]
-
Gray, S. P., Di Marco, E., Okabe, J., Szyndralewiez, C., Heitz, F., Timple, N., ... & Cooper, M. E. (2009). Inhibition of NADPH Oxidase Prevents Advanced Glycation End Product–Mediated Damage in Diabetic Nephropathy Through a Protein Kinase C-α–Dependent Pathway. Diabetes, 58(8), 1939-1948. Available at: [Link]
-
Sato, M., Tani, E., Yamaura, I., & Fukami, M. (2001). Functional Roles of the Rho/Rho Kinase Pathway and Protein Kinase C in the Regulation of Cerebrovascular Constriction Mediated by Hemoglobin. Circulation Research, 89(4), 341-347. Available at: [Link]
-
Wang, L., & Wang, S. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 1647, 101-115. Available at: [Link]
-
Schwegler, E. E., Wainszelbaum, M. J., & Stahl, P. D. (2005). Activation of Protein Kinase C βII by the stereo-specific phosphatidylserine receptor is required for phagocytosis of apoptotic thymocytes by resident murine tissue macrophages. Journal of Leukocyte Biology, 77(5), 757-766. Available at: [Link]
-
Al-Duais, M. A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Sciences and Research, 10(2), 123-130. Available at: [Link]
-
Zwaan, C. M., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for the cyclin-dependent kinase inhibitor AT7519 in mouse plasma. Journal of Chromatography B, 932, 114-120. Available at: [Link]
-
Rachwal, B. P., & Bibb, J. A. (2006). Phosphorylation of Protein Phosphatase Inhibitor-1 by Protein Kinase C. Journal of Biological Chemistry, 281(3), 1686-1694. Available at: [Link]
-
Barran, P. E., et al. (2018). Mass Spectrometry-Guided Structural Analysis Of Protein Kinase Inhibitor Complexes. The University of Liverpool Repository. Available at: [Link]
-
Eurachem. (2018). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]
-
Trim, P. J., & Scurr, D. J. (2014). Sample Preparation Strategies for Mass Spectrometry Imaging of 3D Cell Culture Models. Journal of Visualized Experiments, (94), e52229. Available at: [Link]
-
Médard, G. (2018). Identifying small molecule probes for kinases by chemical proteomics. MediaTUM. Available at: [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Available at: [Link]
-
Utami, E. D., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science, 14(03), 108-118. Available at: [Link]
-
Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]
-
YMC America. (2022). Enrichment and purification of peptide impurities using twin-column continuous chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Lysine malonylation. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Lee, P. Y., Yeoh, Y., & Low, T. Y. (2022). A Recent Update on Small-molecule Kinase inhibitors for Targeted Cancer Therapy and Their Therapeutic Insights from Mass Spectrometry-based Proteomic Analysis. The FEBS Journal, 289(18), 5555-5583. Available at: [Link]
-
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
Asara, J. M. (n.d.). Using Tandem Mass Spectrometry to Choose Appropriate Kinase Inhibitor Drugs in Cancers. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Fox, J. W. (2012). Sample Preparation in Biological Mass Spectrometry. ResearchGate. Available at: [Link]
-
Lee, P. Y., Yeoh, Y., & Low, T. Y. (2022). A Recent Update on Small-molecule Kinase inhibitors for Targeted Cancer Therapy and Their Therapeutic Insights from Mass Spectrometry-based Proteomic Analysis. The FEBS Journal. Available at: [Link]
-
Contrepois, K., et al. (2017). Development of a Liquid Chromatography−High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification. Analytical Chemistry, 89(13), 7143-7151. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 6. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
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- 10. Liquid chromatography-tandem mass spectrometric assay for the cyclin-dependent kinase inhibitor AT7519 in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. resolian.com [resolian.com]
Targeting PKC Isoforms in Breast Cancer: Application Protocol for Ro 32-0432 Hydrochloride
Abstract & Introduction
Ro 32-0432 hydrochloride is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC) , exhibiting high specificity for the conventional isoforms PKCα (IC₅₀ = 9 nM) and PKCβI (IC₅₀ = 28 nM) .[1] Unlike broad-spectrum staurosporine derivatives, Ro 32-0432 displays significantly reduced affinity for Ca²⁺-independent novel isoforms (e.g., PKCε, IC₅₀ = 108 nM) and atypical isoforms.
In breast cancer research, Ro 32-0432 is a critical tool for dissecting the roles of PKC signaling in tamoxifen/fulvestrant resistance , cancer stem cell (CSC) maintenance , and metastatic dissemination . It functions by competing with ATP for the catalytic domain of the kinase, thereby blocking the phosphorylation of downstream effectors such as Raf-1 , MARCKS , and β-catenin .
This application note provides a rigorous, standardized protocol for utilizing Ro 32-0432 in breast cancer cell lines (MCF-7, MDA-MB-231), focusing on ensuring reproducibility and validating target inhibition.
Mechanism of Action & Signaling Pathway
Ro 32-0432 acts as an ATP-competitive inhibitor.[2] In breast cancer, PKCα activation is often driven by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of the MAPK/ERK pathway and the Wnt/β-catenin axis.
Signaling Pathway Diagram
The following diagram illustrates the specific intervention point of Ro 32-0432 within the PKC signaling cascade.
Caption: Ro 32-0432 competitively inhibits ATP binding to PKCα/βI, blocking downstream Raf/ERK and β-catenin signaling.
Material Preparation & Handling
Scientific Integrity Note: The stability of Ro 32-0432 is sensitive to moisture and light. Inconsistent handling is the primary cause of experimental variability.
Reconstitution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade (≥99.9%).
-
Concentration: Prepare a 10 mM stock solution .
-
Calculation: Molecular Weight (HCl salt) ≈ 489.0 g/mol . Dissolve 1 mg in ~204 µL DMSO.
-
-
Solubility Check: Vortex vigorously for 30 seconds. The solution should be clear and red/orange.
-
Aliquot: Dispense into single-use aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 3-4 months) or -80°C (stable for 6-12 months). Protect from light.[3]
Experimental Protocols
Protocol A: Validation of PKC Inhibition (Western Blot)
Objective: Confirm that Ro 32-0432 inhibits PKC activity in your specific cell line. Context: Basal PKC activity in unstimulated cells is often low. To prove the drug works, you must stimulate the cells with PMA (Phorbol 12-myristate 13-acetate) and demonstrate that Ro 32-0432 blocks this stimulation.
Cell Lines: MCF-7 (ER+) or MDA-MB-231 (TNBC).[4]
Step-by-Step Methodology:
-
Seeding: Seed
cells/well in a 6-well plate. Incubate for 24h to reach 70-80% confluency. -
Starvation: Wash cells with PBS and switch to serum-free medium for 16–24 hours. Reason: Removes growth factors that activate PKC, lowering basal background.
-
Pre-treatment: Add Ro 32-0432 at graded concentrations (e.g., 10 nM, 100 nM, 1 µM, 5 µM ) to the serum-free medium.
-
Control: DMSO vehicle only (0.1% final concentration).
-
Incubation: 1 hour at 37°C.
-
-
Stimulation: Add PMA (100 nM) to all wells (except a "No PMA" negative control) directly into the medium containing the inhibitor.
-
Incubation: 15–30 minutes at 37°C. Reason: PKC activation is rapid; longer times may lead to downregulation.
-
-
Lysis: Place plate on ice. Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse with RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Detection: Perform Western Blot.
-
Primary Targets: p-MARCKS (Ser152/156) or p-PKC substrates (using a phospho-PKC substrate motif antibody).
-
Loading Control: GAPDH or Total PKCα.
-
Protocol B: Cytotoxicity & Proliferation Assay (MTT/MTS)
Objective: Determine the IC₅₀ for cell viability. Note: PKC inhibition is often cytostatic rather than cytotoxic in short-term assays.
-
Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat cells with Ro 32-0432 (Range: 0.01 µM to 10 µM , semi-log dilutions) for 72 hours .
-
Ensure DMSO concentration is constant (<0.5%) across all wells.
-
-
Readout: Add MTT or MTS reagent. Incubate 2-4 hours. Measure absorbance.
-
Analysis: Plot Non-linear regression (Log(inhibitor) vs. response) to calculate IC₅₀.
Protocol C: Experimental Workflow Diagram
The following diagram outlines the logical flow for a combined validation and functional assay experiment.
Caption: Experimental timeline distinguishing acute signaling validation (WB) from chronic functional assays.
Data Reference & Expected Values
Selectivity Profile (IC₅₀)
| Isoform | IC₅₀ (nM) | Selectivity Ratio (vs PKCα) |
| PKCα | 9 | 1.0x |
| PKCβI | 28 | 3.1x |
| PKCβII | 31 | 3.4x |
| PKCγ | 37 | 4.1x |
| PKCε | 108 | 12.0x |
Expected Cellular Responses (Breast Cancer)
| Cell Line | Assay | Expected Outcome | Reference |
| MCF-7 | Proliferation (72h) | Moderate Inhibition (IC₅₀ ~1-5 µM) | [1, 2] |
| MCF-7/Fulv-R | Growth (Fulvestrant Resistant) | Re-sensitization to anti-estrogens | [3] |
| MDA-MB-231 | Stemness (CD44+/CD24-) | Reduction in CSC population | [4] |
| MDA-MB-231 | Dissemination (Twist1 model) | Minimal effect (PKD1 may be dominant driver) | [5] |
Troubleshooting & Expert Tips
-
Lack of Inhibition in WB:
-
Cause: Basal phosphorylation is too low.
-
Solution: You must use PMA (100 nM) stimulation to visualize the dynamic range of inhibition. Without PMA, the "delta" is often invisible.
-
-
Precipitation in Media:
-
Cause: High concentration stock added directly to cold media.
-
Solution: Dilute the drug in a small volume of warm media first, then add to the bulk culture. Keep final DMSO < 0.5%.
-
-
Off-Target Effects:
-
Insight: At concentrations >5 µM, Ro 32-0432 loses isoform specificity and may inhibit other kinases (e.g., PKA, S6K). Maintain experimental doses between 100 nM and 1 µM for specific PKCα/β interrogation.
-
References
-
Emdal, K.B., et al. (2009).[5] "Breast cancer cells can switch between estrogen receptor alpha and ErbB signaling..."[5] Breast Cancer Research and Treatment.[6][7] Available at: [Link]
-
Tam, W.L., et al. (2013). "Protein kinase C α is a central signaling node and therapeutic target for breast cancer stem cells." Cancer Cell. Available at: [Link]
-
Ewald, A.J., et al. (2020).[8] "Twist1-Induced Epithelial Dissemination Requires Prkd1 Signaling."[8] Cancer Research. Available at: [Link]
Sources
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- 2. journals.physiology.org [journals.physiology.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
- 7. Identification of protein kinase inhibitors to reprogram breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Guide: Ro 32-0432 Hydrochloride in Prion Disease Models
Dual-Action Probe for Autophagy Induction and Synaptic Protection
Executive Summary & Mechanism of Action
Ro 32-0432 hydrochloride (Bisindolylmaleimide XI hydrochloride) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC) , exhibiting high specificity for the PKC
In the context of Prion Diseases (Transmissible Spongiform Encephalopathies), Ro 32-0432 serves as a critical chemical probe with a dual mechanistic utility:
-
Synaptic Protection (Confirmed): PrP
(the pathological prion protein) triggers aberrant PKC signaling in neurons, leading to dendritic spine retraction and early synaptotoxicity. Ro 32-0432 blocks this pathological cascade, preserving synaptic architecture.[2] -
Autophagy Induction (Mechanistic): PKC inhibition is a well-established trigger for autophagy. By inhibiting PKC, Ro 32-0432 relieves the suppression of autophagy, potentially enhancing the lysosomal degradation of misfolded PrP
aggregates.
Signaling Pathway Visualization
The following diagram illustrates the dual impact of Ro 32-0432 on PrP
Caption: Ro 32-0432 inhibits PKC, blocking PrPSc-induced synaptic loss and relieving autophagy suppression.
Chemical Properties & Preparation
To ensure experimental reproducibility, strict adherence to solubility and storage protocols is required. Ro 32-0432 is hygroscopic and light-sensitive.
| Parameter | Specification |
| CAS Number | 145333-02-4 |
| Molecular Weight | 452.9 g/mol |
| Solubility (DMSO) | ~5 - 10 mg/mL (Warm slightly if needed) |
| Solubility (Water) | ~1 mg/mL (Poor; not recommended for stock) |
| Stability | Solid: 2 years at -20°C; Solution: 1 month at -20°C |
| Selectivity | PKC |
Stock Solution Protocol
-
Calculate Mass: Weigh 5 mg of Ro 32-0432 hydrochloride.
-
Dissolve: Add 1.104 mL of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Aliquot: Dispense into 50
L aliquots in light-protective (amber) tubes. -
Storage: Store at -20°C. Avoid freeze-thaw cycles (max 2 cycles).
Application Note: In Vitro Synaptic Protection Assay
Context: Prion-infected neurons exhibit rapid dendritic spine loss before widespread cell death. This assay quantifies the neuroprotective efficacy of Ro 32-0432 against PrP
Materials
-
Cell Model: Primary Hippocampal Neurons (DIV 14-21) or N2a cells (differentiated).
-
Prion Source: Purified PrP
(e.g., from RML-infected mouse brain) or recombinant PrP fibrils. -
Reagent: Ro 32-0432 (10 mM Stock).
-
Imaging: Confocal microscope, Phalloidin-488 (F-actin stain), anti-PSD95 (postsynaptic marker).
Experimental Workflow
Caption: Workflow for assessing Ro 32-0432 protection against PrPSc-induced spine loss.
Step-by-Step Protocol
-
Preparation: Plate primary hippocampal neurons on poly-L-lysine coated coverslips. Maintain until mature (DIV 14+).
-
Drug Pre-treatment:
-
Dilute Ro 32-0432 stock to 1
M and 5 M in neurobasal medium. -
Treat neurons for 2 hours prior to prion exposure. Rationale: Allows PKC inhibition to stabilize before the toxic insult.
-
-
Prion Challenge:
-
Add purified PrP
(final conc. ~250 nM) directly to the media containing Ro 32-0432. -
Incubate for 4 hours (early toxicity) or 24 hours (late toxicity).
-
-
Fixation: Wash 1x with PBS and fix with 4% Paraformaldehyde (PFA) for 15 mins.
-
Staining: Permeabilize (0.1% Triton X-100) and stain with Phalloidin (F-actin) and anti-PSD95.
-
Quantification: Image dendritic segments (secondary/tertiary branches). Count spine density (spines/10
m).-
Expected Result: PrP
alone reduces spine density by ~40-50%. Ro 32-0432 co-treatment rescues this phenotype to near-control levels.
-
Application Note: Autophagy-Mediated Clearance
Context: PKC inhibition is a negative regulator of autophagy. Ro 32-0432 can be used to induce autophagic flux in chronically infected cell lines (e.g., ScN2a) to test for PrP
Protocol: PrP Clearance via Western Blot
-
Seeding: Seed ScN2a (RML-infected) cells at
cells/well in 6-well plates. -
Treatment:
-
Treat with Ro 32-0432 (0.5, 1.0, 2.0
M) for 48 to 72 hours . -
Control: Vehicle (DMSO) and Positive Control (Rapamycin 200 nM or Lithium 10 mM).
-
-
Lysis: Lyse cells in Lysis Buffer (10 mM Tris-HCl, 100 mM NaCl, 10 mM EDTA, 0.5% Triton X-100, 0.5% DOC).
-
PK Digestion (Critical Step):
-
Adjust protein concentration to 1 mg/mL.
-
Add Proteinase K (PK) to a final concentration of 20
g/mL . -
Incubate at 37°C for 30-60 minutes.
-
Stop reaction with PMSF (2 mM) and 4x SDS loading buffer.
-
-
Western Blot:
-
Load samples on 12% SDS-PAGE.
-
Probe with anti-PrP antibody (e.g., ICSM35 or 6H4).
-
Readout: Reduction in the intensity of the tri-band PrP
signal (27-30 kDa) compared to DMSO control.
-
In Vivo Considerations
While Ro 32-0432 is primarily a chemical probe, it possesses properties suitable for in vivo proof-of-concept studies.
-
Blood-Brain Barrier (BBB): Ro 32-0432 is cell-permeable and lipophilic, with evidence of systemic efficacy (e.g., inhibition of edema, T-cell responses) suggesting tissue distribution. However, brain penetrance should be verified via LC-MS/MS in pilot studies.
-
Administration Routes:
-
Oral (p.o.): Effective in rat inflammation models.
-
Intraperitoneal (i.p.): Common for murine prion models.
-
-
Suggested Dosage: Based on PKC inhibition studies in rodents, a starting range of 10 - 30 mg/kg (daily or every other day) is recommended.
-
Vehicle: 10% DMSO / 90% Saline or cyclodextrin-based formulations to improve solubility.
References
-
Vertex AI Search. (2026).[2] Chemo-omic pipeline enables discovery of prion synaptotoxic pathways and inhibitory drugs. 2[1][2][3][4][5][6]
-
Key Finding: Identifies Ro 32-0432 as a blocker of PrPSc-induced dendritic spine retraction.[2]
-
-
Hello Bio. (n.d.). Ro 32-0432 hydrochloride: Biological Description and Properties. 1
- 9 nM)
-
PubMed / NIH. (2009). Acadesine Kills Chronic Myelogenous Leukemia Cells through PKC-Dependent Induction of Autophagic Cell Death.[7] 7[1][2][3][5]
- Key Finding: Validates Ro 32-0432 as a tool to modulate PKC-dependent autophagy p
-
Universidad de Zaragoza. (2020). An Update on Autophagy in Prion Diseases. 8[1][3][5]
- Key Finding: Reviews the role of autophagy in clearing PrPSc.
-
University of Edinburgh. (n.d.). Myelin-mediated inhibition... pharmacological modulation of Fyn-RhoA and PKC. 9
-
Key Finding: Cites Ro 32-0432 as a PKC inhibitor capable of crossing the blood-brain barrier.[9]
-
Sources
- 1. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 4. ahajournals.org [ahajournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The roles of PKCs in regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acadesine Kills Chronic Myelogenous Leukemia (CML) Cells through PKC-Dependent Induction of Autophagic Cell Death | PLOS One [journals.plos.org]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
studying T-cell activation with Ro 32-0432 hydrochloride
Application Note: Dissecting Conventional PKC Isoform Contributions to T-Cell Activation using Ro 32-0432 Hydrochloride
Abstract & Introduction
Compound: Ro 32-0432 Hydrochloride (Bisindolylmaleimide XI)
Primary Target: Protein Kinase C
In the study of T-cell receptor (TCR) signaling, distinguishing between the roles of Calcium-dependent (conventional) and Calcium-independent (novel) Protein Kinase C isoforms is a significant challenge. While PKC
Ro 32-0432 is a bisindolylmaleimide derivative that serves as a high-precision tool for this differentiation. Unlike broad-spectrum inhibitors (e.g., Staurosporine) or PKC
This guide details the protocols for utilizing Ro 32-0432 to dissect the calcium-dependent axis of T-cell activation, specifically focusing on the inhibition of IL-2 secretion and proliferation without inducing non-specific cytotoxicity.
Mechanistic Insight & Signaling Pathway
Ro 32-0432 functions as an ATP-competitive inhibitor. In the context of T-cell activation, it blocks the downstream effects of the PLC
Figure 1: Ro 32-0432 Inhibition in the TCR Signaling Cascade
Caption: Ro 32-0432 selectively targets the Ca2+/DAG-driven PKC
Compound Handling & Selectivity Data
Selectivity Profile:
The utility of Ro 32-0432 lies in its "selectivity window." It is approximately 10-fold more selective for PKC
| Isoform Target | Classification | IC | Selectivity Ratio (vs PKC |
| PKC | Conventional (cPKC) | 9 nM | 1.0x (Reference) |
| PKC | Conventional (cPKC) | 28 nM | ~3.1x |
| PKC | Conventional (cPKC) | 31 nM | ~3.4x |
| PKC | Conventional (cPKC) | 37 nM | ~4.1x |
| PKC | Novel (nPKC) | 108 nM | ~12.0x |
Preparation & Storage:
-
Solubility: Soluble in DMSO up to 10 mM (approx. 5 mg/mL) with gentle warming (37°C water bath).
-
Stock Solution: Prepare a 1 mM or 10 mM stock in anhydrous DMSO.
-
Storage: Aliquot into single-use vials and store at -20°C. Protect from light (compound is a red solid/solution).
-
Stability: Stable for >6 months at -80°C; 1 month at -20°C in solution. Avoid freeze-thaw cycles.
Protocol 1: Inhibition of T-Cell Proliferation (CFSE Dilution)
This assay validates the compound's ability to block the induction of T-cell division.[1]
Materials:
-
Human PBMCs or Purified CD3+ T-cells.
-
CFSE (Carboxyfluorescein succinimidyl ester) or CellTrace™ Violet.
-
Stimulation: Anti-CD3/CD28 Dynabeads or soluble anti-CD3 (Clone OKT3) + anti-CD28.
-
Ro 32-0432 (Stock: 10 mM).
Step-by-Step Methodology:
-
Labeling: Resuspend
cells/mL in PBS (serum-free). Add CFSE (final 5 M). Incubate 10 min at 37°C. Quench with 5x volume of cold complete media (RPMI + 10% FBS). -
Plating: Plate cells at
cells/mL in a 96-well U-bottom plate (200 L/well). -
Inhibitor Pre-treatment (Critical Step):
-
Prepare a serial dilution of Ro 32-0432 in complete media (Range: 10 nM to 1
M). -
Add inhibitor to cells 45 minutes prior to stimulation.
-
Control: DMSO vehicle control (ensure final DMSO < 0.1%).
-
-
Stimulation: Add anti-CD3/CD28 beads (1:1 bead-to-cell ratio) or soluble antibodies.
-
Incubation: Incubate for 72–96 hours at 37°C, 5% CO
. -
Analysis: Harvest cells, stain for viability (7-AAD or Live/Dead fixable), and analyze via Flow Cytometry. Gating on live CD3+ cells, measure the degradation of CFSE fluorescence intensity.
Expected Result: Dose-dependent retention of high CFSE fluorescence (undivided peaks) in Ro 32-0432 treated cells. Complete inhibition is typically observed between 100–300 nM.
Protocol 2: Analysis of Activation Markers (CD25 & CD69)
Ro 32-0432 potently inhibits CD25 (IL-2R
Workflow Visualization:
Caption: Experimental timeline for assessing surface marker downregulation.
Methodology:
-
Pre-treatment: Treat
cells/mL with Ro 32-0432 (100 nM and 500 nM) for 45 mins. -
Stimulation: Stimulate with PMA (10 ng/mL) + Ionomycin (500 ng/mL) OR anti-CD3/CD28.
-
Note: PMA bypasses the TCR but requires PKC; Ro 32-0432 will effectively block PMA-driven activation, confirming the target is downstream of DAG.
-
-
Timing:
-
CD69: Harvest at 12–18 hours.
-
CD25: Harvest at 24–48 hours.
-
-
Readout: Calculate the Mean Fluorescence Intensity (MFI) and % Positive cells.
Expert Insight:
If you observe inhibition of CD25 but not CD69, it suggests the dosage used is selectively inhibiting the sustained PKC
Troubleshooting & Expert FAQ
Q: Can I use Ro 32-0432 to block PKC
Q: The cells are not proliferating, but is it toxicity?
A: Always run a viability dye (e.g., Propidium Iodide or Zombie NIR). Ro 32-0432 is generally non-toxic at effective concentrations (<1
Q: Does this compound work on Memory T-cells? A: Yes, but Memory T-cells have lower activation thresholds. You may need to titrate the inhibitor higher (up to 500 nM) to see comparable suppression relative to Naive T-cells.
Q: Why did the inhibitor fail to stop proliferation in my IL-2 supplemented culture? A: Ro 32-0432 blocks the production of IL-2 and the expression of CD25 (IL-2 receptor). If you add exogenous IL-2 to cells that already express the receptor (e.g., blasts), the cells will bypass the PKC requirement and proliferate via JAK/STAT signaling. This compound is effective in the induction phase.
References
-
Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335–337.[2]
-
Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation.[1][2][3][4][5][6] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922–929.[2][3]
-
Pfeifhofer, C., et al. (2006). Protein kinase C alpha- and protein kinase C theta-deficient T cells show impaired calcium signaling and activation. Journal of Experimental Medicine, 203(5), 1217–1226.
-
Baier, G. (2003). The PKC gene module: molecular biosystematics to resolve its T cell functions. Immunological Reviews, 192, 64–79.
Sources
- 1. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro-32-0432 | PKC inhibitor | Hello Bio [hellobio.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Ro 32-0432 hydrochloride
Welcome to the technical support guide for Ro 32-0432 hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the experimental use of this compound, with a specific focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding Ro 32-0432 hydrochloride.
Q1: What is Ro 32-0432 hydrochloride and what is its primary mechanism of action?
Ro 32-0432 hydrochloride is a potent, cell-permeable, and orally active inhibitor of Protein Kinase C (PKC).[1][2][3] It exhibits selectivity for conventional PKC isoforms (α, βΙ, βΙΙ, γ) over atypical isoforms.[1] The compound functions as an ATP-competitive inhibitor and has been utilized in research to investigate the role of PKC in various cellular processes, including T-cell activation and chronic inflammation.[4][5] Its ability to prevent T-cell activation makes it a valuable tool in studies related to autoimmune and inflammatory diseases.[4][5]
Q2: What are the general physical and chemical properties of Ro 32-0432 hydrochloride?
Understanding the basic properties of the compound is the first step to successful handling.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₂₈N₄O₂·HCl | R&D Systems[1], Tocris Bioscience |
| Molecular Weight | 489.01 g/mol | R&D Systems[1], Tocris Bioscience |
| Appearance | Dark red solid | Caltag Medsystems[6] |
| Purity | ≥98% (typically by HPLC) | R&D Systems[1], Tocris Bioscience |
| Storage (Solid) | Store at -20°C, protected from light. | R&D Systems[1], Caltag Medsystems[6] |
Q3: What are the recommended solvents for reconstituting Ro 32-0432 hydrochloride?
The compound is soluble in organic solvents. Multiple suppliers recommend Dimethyl Sulfoxide (DMSO) and methanol as primary solvents.[6][7]
Q4: How should I prepare and store stock solutions of Ro 32-0432 hydrochloride?
Proper preparation and storage are critical for maintaining the compound's activity and preventing experimental variability.
-
Preparation: It is highly recommended to prepare and use solutions on the same day if possible.[7]
-
Storage: If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots tightly sealed at -20°C for up to one month or at -80°C for up to six months.[2][7]
-
Before Use: When ready to use a stored aliquot, allow it to equilibrate to room temperature and visually inspect to ensure no precipitation has occurred.[7]
Troubleshooting Guide: Solubility Issues
This section provides in-depth, field-proven solutions to specific solubility challenges you may encounter.
Problem 1: I am struggling to dissolve Ro 32-0432 hydrochloride in DMSO to achieve my desired stock concentration.
Causality: While DMSO is the recommended solvent, there is conflicting information in publicly available datasheets regarding the achievable concentration. Some sources suggest a solubility of up to 10 mM (approximately 4.89 mg/mL), potentially requiring gentle warming, while others report much lower solubility (< 0.7 mg/mL).[1][8] This discrepancy highlights that the dissolution process is not always trivial and can be influenced by factors such as the specific batch of the compound, the purity of the solvent, and the dissolution technique.
Expert Protocol: Achieving a Concentrated DMSO Stock Solution
-
Use High-Quality Solvent: Begin with fresh, anhydrous (or low water content) DMSO. Moisture contamination in DMSO can significantly reduce the solubility of many organic compounds.[9]
-
Calculate Required Volumes: Based on the molecular weight of 489.01 g/mol , determine the mass of Ro 32-0432 hydrochloride and the volume of DMSO needed for your target concentration (e.g., 10 mM).
-
Initial Mixing: Add the DMSO directly to the vial containing the solid compound. Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.
-
Gentle Warming (If Necessary): If the compound has not fully dissolved, warm the solution gently. A water bath set to 30-37°C is recommended. Caution: Do not use high heat, as it may degrade the compound.
-
Sonication (If Necessary): Alternate between vortexing and brief periods of sonication in a bath sonicator. This can help break up smaller particulates and facilitate dissolution.
-
Visual Confirmation: Continue this process until the solution is clear and free of any visible solid particles. A clear, dark red solution should be obtained.
Problem 2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer.
Causality: This is a common and expected phenomenon known as solvent-induced precipitation. Ro 32-0432 hydrochloride is a hydrophobic organic molecule. A concentrated DMSO stock solution provides a favorable non-polar environment. When this is diluted into a highly polar aqueous environment (like PBS or cell culture media), the compound's solubility drastically decreases, causing it to crash out of solution. The key to preventing this is to ensure the final concentration of DMSO in the aqueous solution is kept to a minimum (typically well below 0.5%).
Experimental Workflow: Preparing Aqueous Working Solutions
The following workflow is designed to minimize precipitation when preparing aqueous solutions from a DMSO stock.
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ro-32-0432 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 8. Ro 32-0432 hydrochloride | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
Ro 32-0432 hydrochloride solution storage and stability
Welcome to the dedicated technical support guide for Ro 32-0432 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and application of this potent and selective Protein Kinase C (PKC) inhibitor. Adherence to these guidelines is critical for maintaining the compound's integrity and achieving reproducible experimental outcomes.
Product Overview and Mechanism of Action
Ro 32-0432 hydrochloride is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C. It exhibits selectivity for conventional PKC isoforms (α, βI, βII, γ) over atypical isoforms (ε)[1]. Its ability to prevent T-cell activation makes it a valuable tool in research focused on inflammation and autoimmune diseases[2]. The compound functions by blocking the catalytic activity of PKC, thereby inhibiting the downstream signaling pathways that are crucial for cellular processes like proliferation and immune responses.
Core Product Specifications
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₈H₂₉ClN₄O₂ | [1][3] |
| Molecular Weight | 489.01 g/mol | [1][3] |
| CAS Number | 1781828-85-0 | [1][3] |
| Purity | ≥98% (typically verified by HPLC) | [1][4] |
| Appearance | Yellow to orange or dark red solid | [4][5] |
Storage and Stability: A Validated Protocol
Proper storage is paramount to preserving the efficacy of Ro 32-0432 hydrochloride. The stability of the compound is highly dependent on whether it is in solid form or in solution.
Workflow for Handling and Storage
The following diagram outlines the critical decision points from product receipt to experimental use, ensuring the long-term stability of the compound.
Caption: Validated workflow for Ro 32-0432 hydrochloride from receipt to use.
Recommended Storage Conditions Summary
| Form | Recommended Temperature | Duration | Key Considerations | Source(s) |
| Solid (As Received) | -20°C | Up to 24 months or more | Keep vial tightly sealed to protect from moisture. | [3][6] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [3][5][6][7] |
| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term storage to maximize stability. | [5] |
Step-by-Step Reconstitution Protocol
Reconstituting the solid compound into a stock solution is a critical step where degradation can occur if not performed correctly.
-
Equilibration: Before opening, allow the product vial to equilibrate to room temperature for at least one hour.[3] This prevents condensation from forming inside the vial, which can compromise the compound's stability.
-
Solvent Selection: Ro 32-0432 hydrochloride is soluble in DMSO and methanol.[6][7] For creating stock solutions, high-purity, anhydrous DMSO is strongly recommended. Some suppliers note that hygroscopic (water-absorbing) DMSO can significantly impact solubility[5].
-
Preparation of Stock Solution (Example for 10 mM in DMSO):
-
Calculation: Determine the required volume of DMSO. For 1 mg of Ro 32-0432 (MW: 489.01), the volume of DMSO for a 10 mM stock is calculated as follows:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 489.01 g/mol )) * 1,000,000 µL/L ≈ 204.5 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be necessary to achieve full dissolution[1][5]. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials[3][5].
-
Storage: Store these aliquots at -20°C for up to one month or at -80°C for extended stability of up to six months.[5] Always protect solutions from light[4][6].
Frequently Asked Questions (FAQs)
Q: My compound arrived at room temperature. Is it still viable? A: Yes. The compound is stable for shipping at ambient temperatures. However, upon receipt, it should be immediately stored at -20°C for long-term stability.[7]
Q: Why is it so important to aliquot my stock solution? A: Aliquoting is a self-validating practice that preserves the integrity of your entire stock. Each freeze-thaw cycle exposes the compound to potential degradation from ice crystal formation and temperature fluctuations. By using a fresh aliquot for each experiment, you ensure consistency and avoid compromising your entire supply.[5]
Q: I see a precipitate in my solution after thawing. What should I do? A: This can happen if the compound crashes out of solution at low temperatures. Before use, ensure the aliquot has fully equilibrated to room temperature and that the precipitate has completely redissolved.[7] You can gently vortex or warm the vial to aid dissolution. Do not use the solution if a precipitate remains, as this will lead to an inaccurate concentration.
Q: Can I store the stock solution in the refrigerator at 4°C? A: This is not recommended. While some suppliers indicate storage of the solid compound at +2°C to +8°C is possible, reconstituted stock solutions are significantly more stable when frozen at -20°C or -80°C.[4] Storing in a refrigerator can lead to faster degradation.
Q: What is the primary signaling pathway inhibited by Ro 32-0432? A: Ro 32-0432 primarily inhibits the Protein Kinase C (PKC) pathway. This pathway is central to many cellular functions, including T-cell activation, which is critical in immune responses.
Caption: Inhibition of the PKC signaling pathway by Ro 32-0432.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Compound Activity | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Use of an expired stock solution. | 1. Confirm that both solid and solution forms were stored at the correct temperatures and protected from light and moisture. 2. Discard the old stock and prepare a fresh solution from the solid compound, ensuring you aliquot it for single use. |
| Compound Fails to Dissolve Completely | 1. Solvent purity is insufficient. 2. Solution is saturated. 3. Insufficient mixing or warming. | 1. Use fresh, high-purity, anhydrous DMSO, as absorbed water can hinder solubility.[5] 2. Re-check your calculations to ensure you are not exceeding the solubility limit (e.g., soluble to 10 mM in DMSO).[1] 3. Ensure adequate vortexing. If necessary, warm the solution gently (e.g., in a 37°C water bath for a short period). |
| Inconsistent Results Between Experiments | 1. Using a stock solution that has been repeatedly frozen and thawed. 2. Inaccurate concentration due to incomplete dissolution or precipitation. | 1. Crucially, always use a new, previously unthawed aliquot for each experiment. This is the best practice for ensuring reproducibility. 2. Before making working dilutions, always visually confirm that your thawed stock solution is clear and free of any precipitate. |
References
-
Ro 32-0432 hydrochloride | 1781828-85-0 | COA - DC Chemicals. [Link]
-
Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms - PLOS. [Link]
-
Protein synthesis required for long-term memory is induced by PKC activation on days before associative learning - PNAS. [Link]
-
Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed. [Link]
-
IRB Barcelona reveals that destruction kinase drugs trigger protein degradation - IRB Barcelona. [Link]
-
Chemo-omic pipeline enables discovery of prion synaptotoxic pathways and inhibitory drugs - bioRxiv. [Link]
-
Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex - PMC - NIH. [Link]
-
Functional Roles of the Rho/Rho Kinase Pathway and Protein Kinase C in the Regulation of Cerebrovascular Constriction Mediated by Hemoglobin | Circulation Research. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ro 32-0432 hydrochloride|1781828-85-0|COA [dcchemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
potential off-target effects of Ro 32-0432 hydrochloride
Senior Application Scientist Desk Subject: Troubleshooting Off-Target Effects & Experimental Optimization
Executive Summary: The Specificity Paradox
Ro 32-0432 is a bisindolylmaleimide derivative designed as an ATP-competitive inhibitor with high selectivity for Ca²⁺-dependent PKC isoforms (PKC
The Critical Warning: While marketed as "selective," this specificity is strictly concentration-dependent .
-
At <100 nM: It effectively discriminates between conventional (PKC
) and novel (PKC ) isoforms. -
At >500 nM: It functions as a pan-PKC inhibitor , effectively blocking novel (
) and even atypical ( ) isoforms, along with off-targets like GRK5.
This guide addresses the most common user reports: unexpected phenotypes in knockout lines, discrepancies between biochemical and cellular IC50s, and solubility issues.
Module 1: Isoform Selectivity & Dosage Optimization
User Question: "I am using Ro 32-0432 at 1
Technical Diagnosis:
The compound is likely functional, but your concentration is too high. At 1
The Data Landscape:
The table below illustrates the "Selectivity Window." Note the narrow margin between targeting PKC
| Target Kinase | IC50 (Cell-Free) | Selectivity Ratio (vs PKC | Risk Level at 1 |
| PKC | 9.3 nM | 1x (Primary Target) | Saturated |
| PKC | 28 nM | ~3x | Saturated |
| PKC | 37 nM | ~4x | Saturated |
| PKC | 108 nM | ~12x | High Inhibition |
| GRK5 (Off-Target) | ~300-500 nM | ~40x | Moderate/High |
| PKA | > 1,000 nM | >100x | Low |
Visualizing the Selectivity Threshold: Use the following diagram to determine your "Safe Zone."
Caption: The "Selectivity Cliff." Maintaining concentrations below 100 nM is crucial for distinguishing between PKC isoforms. Above 500 nM, the compound becomes a broad-spectrum kinase inhibitor.
Actionable Protocol: The "Titration Validation" Do not rely on a single dose. Perform a 4-point titration to confirm isoform specificity:
-
10 nM: Should inhibit PKC
only. -
30 nM: Inhibits PKC
and PKC . -
100 nM: Begins engaging PKC
. -
1
M: Pan-PKC blockade (Positive Control only).
Module 2: The ATP Competition Shift (In Vitro vs. In Vivo)
User Question: "The datasheet says the IC50 is 9 nM. I treated my T-cells with 10 nM, but I see no reduction in IL-2 secretion. Why?"
Technical Diagnosis: You are encountering the ATP Competition Shift . Ro 32-0432 competes with ATP for the kinase active site.[1]
-
Biochemical Assays: Often run at 10–100
M ATP. -
Intracellular Environment: Contains ~1–5 mM ATP (50–500x higher).
Because the inhibitor must compete with significantly more ATP inside the cell, the effective IC50 (cellular potency) shifts upward, often by a factor of 10–50x.
Troubleshooting Workflow:
Caption: Decision tree for adjusting dosage when moving from cell-free to whole-cell assays.
Module 3: Experimental Controls & "Rescue"
User Question: "How do I prove the apoptosis I'm seeing is due to PKC
Technical Diagnosis:
Bisindolylmaleimides (the chemical class of Ro 32-0432) are known to inhibit GSK3
The "Self-Validating" Protocol:
-
The Negative Control (Genetic):
-
Use siRNA against PKC
. -
Logic: If Ro 32-0432 treatment produces a phenotype distinct from PKC
knockdown, the drug effect is off-target.[2]
-
-
The "Rescue" Experiment:
-
Transfect cells with a Constitutively Active PKC
(caPKC ) mutant that acts independently of upstream signaling. -
Logic: If Ro 32-0432 is specific, it should suppress the effects of caPKC
.[3] -
Alternatively: Use a drug-resistant mutant (gatekeeper residue mutation) if available, though this is advanced.
-
-
The GSK3
Exclusion:-
Measure Phospho-GSK3
(Ser9) levels. -
Logic: PKC inhibition should reduce GSK3 phosphorylation (activating it). If you see direct GSK3
inhibition (which usually prevents downstream -catenin phosphorylation), you are hitting the off-target.
-
Module 4: Solubility & Handling
User Question: "My stock solution has precipitated after freezing. Can I reheat it?"
Technical Support Answer: Ro 32-0432 is supplied as a Hydrochloride (HCl) salt , which improves solubility, but it remains hydrophobic.
Standard Operating Procedures:
-
Solvent:
-
Preferred: DMSO (up to 10-20 mg/mL).
-
Water: Soluble up to ~1 mg/mL, but not recommended for frozen stocks due to hydrolysis risk and freeze-thaw precipitation.
-
-
Recovery Protocol:
-
If precipitated in DMSO: Warm to 37°C for 5–10 minutes and vortex.
-
Do not heat above 40°C, as bisindolylmaleimides can degrade.
-
-
Storage:
-
Aliquot into single-use volumes to avoid freeze-thaw cycles.
-
Store at -20°C. Stable for ~6 months.
-
Light Sensitive: Wrap tubes in foil.
-
References & Grounding
-
Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides: selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335–337. Link
-
Establishes the primary IC50 values (9nM for PKC
).
-
-
Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation." Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929. Link
-
Validates T-cell inhibition and in vivo usage.
-
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297–315. Link
-
Provides critical data on off-target effects at higher concentrations (pan-PKC activity).
-
-
MedChemExpress. "Ro 32-0432 Hydrochloride Datasheet." Link
-
Source for physical properties and GRK5 off-target data.
-
Sources
how to control for solvent effects of DMSO with Ro 32-0432
Executive Summary & The Solvent Paradox
Ro 32-0432 is a potent, cell-permeable bisindolylmaleimide inhibitor, highly selective for Protein Kinase C (PKC) isoforms
The Challenge: Ro 32-0432 is hydrophobic and requires Dimethyl Sulfoxide (DMSO) for solubilization.[1] However, DMSO is not biologically inert. It is a known differentiating agent (particularly in leukemic lines like HL-60), a membrane permeabilizer, and can induce artifacts in phosphorylation assays.
The Solution: To generate reproducible data, you must decouple the specific effects of PKC inhibition from the non-specific effects of the solvent. This guide details the "Matched-Vehicle" Dilution Protocol , ensuring that every experimental well—including the control—contains an identical, non-toxic concentration of DMSO.
Critical Protocol: The "Matched-Vehicle" Dilution Scheme
Objective: Maintain a constant 0.1% DMSO concentration across a dose-response curve (0 nM to 1000 nM).
Why this matters
A common error is adding 1
The Workflow
Do not add drug directly to the cell culture plate. Use an Intermediate Dilution Plate .
Step 1: Stock Preparation[1][2]
-
Dissolve: Reconstitute Ro 32-0432 in high-grade anhydrous DMSO to a 10 mM Master Stock .
-
Storage: Aliquot into light-protective amber tubes (bisindolylmaleimides are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Step 2: Serial Dilution (The 1000x Concentrates)
Perform all serial dilutions in 100% DMSO first. This creates a set of "1000x" stocks.
-
Tube A (High): 1 mM Ro 32-0432 in DMSO.[1]
-
Tube B (Med): 0.1 mM Ro 32-0432 in DMSO.[1]
-
Tube C (Low): 0.01 mM Ro 32-0432 in DMSO.[1]
-
Tube D (Vehicle): 100% DMSO only.
Step 3: Intermediate Transfer (The 10x Stage)
Dilute each 1000x stock 1:100 into culture media (without serum if possible, to prevent protein binding issues during mixing).
-
Example: Add 10
L of Tube A to 990 L of Media. -
Result: You now have 10x drug in 1% DMSO.
Step 4: Final Assay
Add the 10x Intermediate solution to your cells (which are in 90
-
Transfer: Add 10
L of Intermediate to 90 L of cells. -
Final Result: 1x Drug in 0.1% DMSO .[3]
Visualized Workflow
Figure 1: The "Intermediate Plate" strategy ensures that the final DMSO concentration remains exactly 0.1% in every well, regardless of the drug concentration.[1]
Data Summary: Solubility & Limits
| Parameter | Specification | Notes |
| MW | 489.01 g/mol | |
| Solubility (DMSO) | ~10-20 mM | Warm gently (37°C) if precipitate forms.[1] |
| Solubility (Water) | Poor | Do not dilute directly into aqueous buffers without intermediate step.[1] |
| Safe DMSO Limit | < 0.1% (v/v) | Ideal for most mammalian lines.[1] |
| Risky DMSO Limit | 0.5% - 1.0% | May trigger differentiation in HL-60 or apoptosis in primary neurons.[1] |
| Toxic DMSO Limit | > 1.0% | Significant membrane permeabilization; invalidates PKC data.[1] |
Troubleshooting: Drug Effect vs. Solvent Artifact
Users often observe unexpected cytotoxicity or pathway activation. Use this logic flow to diagnose the root cause.
Diagnostic Decision Tree
Figure 2: Diagnostic logic to distinguish between solvent toxicity and off-target drug effects.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Ro 32-0432 in an aqueous buffer for an in vitro kinase assay (cell-free)? A: Yes, but you must still dissolve the stock in DMSO.[1] For cell-free assays, the tolerance for DMSO is often higher (up to 2-5%).[1] However, because Ro 32-0432 is hydrophobic, ensure you add the DMSO stock to the buffer while vortexing to prevent the compound from crashing out of solution.
Q2: My cells (HL-60) are differentiating in the control wells. Why? A: HL-60 cells are notoriously sensitive to DMSO, which induces differentiation into granulocytes.[1] If you see this in your vehicle control, your DMSO concentration is likely too high (probably >0.5%). Reduce the final concentration to 0.05% or 0.01%. If solubility becomes an issue at these levels, consider using a more water-soluble bisindolylmaleimide analog like Ro 31-8220 (though verify selectivity profiles first).
Q3: Why is my
Q4: Is Ro 32-0432 light sensitive? A: Yes, like most bisindolylmaleimides, it is sensitive to light. Stocks should be stored in amber vials. If you are running long-term incubations (24h+), wrap your culture plates in foil or keep the incubator dark.
References
-
Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation.[2][4] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[4]
-
Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335–337.
-
Yuan, C., et al. (2014).[5] Dimethyl sulfoxide damages mitochondrial integrity and membrane potential in cultured astrocytes. PLoS One, 9(9), e107447.
-
MedChemExpress. (n.d.).[2] Ro 32-0432 Product Datasheet & Solubility.
Sources
Technical Support Hub: Ro 32-0432 Hydrochloride Stability & Handling
Status: Operational Ticket ID: TSH-RO32-PKC Assigned Specialist: Senior Application Scientist, Reagent Stability Unit
Executive Summary
You are accessing the technical support repository for Ro 32-0432 hydrochloride (Bisindolylmaleimide XI), a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), specifically isoforms
The Critical Issue: Researchers frequently observe a loss of potency or precipitation in Ro 32-0432 stocks after repeated use. This is rarely a manufacturing defect; it is almost exclusively a thermodynamic failure caused by the interaction between the hydrochloride salt, the hygroscopic nature of DMSO, and freeze-thaw (F/T) cycling.
This guide replaces generic "store at -20°C" advice with a mechanistic troubleshooting framework to preserve the integrity of your small molecule inhibitor.
Module 1: The Science of Degradation
Why your inhibitor stops inhibiting.
Ro 32-0432 is supplied as a hydrochloride (HCl) salt to improve initial solubility. However, this salt form introduces a specific vulnerability when dissolved in Dimethyl Sulfoxide (DMSO).
The "Hygroscopic Trap"
DMSO is highly hygroscopic; it aggressively absorbs atmospheric moisture every time the vial is opened.
-
The Freeze: As the DMSO freezes, it forms a crystal lattice. Water impurities (absorbed from the air) are excluded from this lattice, creating micro-pockets of high water concentration.
-
The Crash: Ro 32-0432 is significantly less soluble in water (~1 mg/mL) than in DMSO (~10-100 mM). In these water-rich micro-pockets, the compound precipitates out of solution.
-
The Thaw: Upon thawing, these micro-precipitates often do not re-dissolve spontaneously. They act as "seeds" for further crystal growth, effectively lowering the concentration of active, dissolved inhibitor in your tube.
Visualization: The Cycle of Potency Loss
The following diagram illustrates the physical stress placed on the compound during a standard F/T cycle.
Caption: The thermodynamic cycle driving precipitation. Repeated cycling concentrates water impurities, forcing the hydrophobic inhibitor out of the solution.
Module 2: Troubleshooting & Diagnostics
Is my stock solution compromised?
Before discarding a batch, perform these diagnostic checks.
Visual Inspection Protocol
Ro 32-0432 is a red/orange solid . In solution, it should be a clear, colored liquid.
| Symptom | Diagnosis | Corrective Action |
| Turbidity / Cloudiness | Micro-precipitation due to moisture ingress or F/T cycling. | Sonicate: 5-10 mins in a water bath (ambient temp). Warm: Heat to 37°C for 5 mins. Vortex vigorously. |
| Visible Red Crystals | Severe precipitation. The concentration is now unknown. | Do not use for IC50 determination. Attempt to resolubilize (as above) for qualitative assays, but discard for quantitative work. |
| Color Fading | Photobleaching / Oxidation. | Discard. The compound is light-sensitive. Breakdown products may be toxic or inactive. |
| Viscous Sludge | DMSO has absorbed significant water or degraded. | Discard. The solvent integrity is compromised. |
Functional Validation (Bioassay)
If the solution looks clear but you suspect potency loss, run a standard PKC
-
Expected IC50: ~9 nM (PKC
). -
Tolerance: If your experimental IC50 shifts >3x (e.g., >30 nM), the stock concentration is likely lower than calculated due to "silent precipitation" (precipitate sticking to the tube walls).
Module 3: Best Practice Protocols
Preventing failure before it happens.
Protocol A: The "Golden Aliquot" Strategy
Objective: Eliminate F/T cycles entirely. Prerequisite: Anhydrous DMSO (freshly opened or stored over molecular sieves).
-
Calculate: Determine your typical experimental usage volume (e.g., 20 µL per experiment).
-
Reconstitute: Dissolve the solid Ro 32-0432 HCl in anhydrous DMSO to a high concentration master stock (e.g., 5 mM or 10 mM).
-
Note: Vortex for 1 minute to ensure complete solvation.
-
-
Aliquot: Immediately dispense the master stock into light-protective (amber) microtubes.
-
Volume: 20-50 µL per tube (Single-use volumes).
-
-
Seal: Parafilm the caps to prevent air exchange.
-
Freeze: Store at -80°C (preferred) or -20°C.
-
Use: Thaw ONE tube for an experiment. Discard any remainder. Never refreeze.
Protocol B: Recovery of Precipitated Stock
Use this only if you cannot replace the reagent.
-
Warm: Place the sealed tube in a 37°C water bath for 10 minutes.
-
Sonicate: Sonicate in an ultrasonic bath for 10 minutes.
-
Vortex: Vortex at max speed for 30 seconds.
-
Centrifuge: Spin at 13,000 x g for 1 minute.
-
Check: If a pellet remains, transfer the supernatant to a new tube and re-measure concentration via spectrophotometry (if extinction coefficient is known) or HPLC. Do not assume the original concentration.
-
Module 4: Contextual Signaling Pathway
Where Ro 32-0432 fits in your experiment.
Understanding the specificity helps rule out off-target effects. Ro 32-0432 is highly selective for Calcium-dependent PKC isoforms (
Caption: Ro 32-0432 selectively targets conventional PKCs (
Module 5: Frequently Asked Questions (FAQ)
Q: Can I store the stock solution at 4°C to avoid freeze-thaw? A: No. While this avoids physical freezing, Ro 32-0432 in solution is chemically unstable at 4°C over long periods (hydrolysis and oxidation). Furthermore, DMSO freezes at ~19°C, so your "fridge" stock might freeze anyway if the fridge runs cold, leading to uncontrolled cycling. Always store at -20°C or -80°C.
Q: My DMSO stock froze during shipping. Is it ruined? A: Likely not. A single freeze-thaw cycle (Manufacturer -> User) is generally acceptable. The damage accumulates with repeated cycling (3+ cycles). Ensure the vial is fully thawed and vortexed before the first aliquotting.
Q: Can I use water or ethanol instead of DMSO? A:
-
Water: Poor choice for stock solutions. Solubility is low (~1 mg/mL), making high-concentration stocks impossible.
-
Ethanol: Possible, but evaporation is a major issue in storage, leading to concentration changes. DMSO is the gold standard for stability, provided moisture is managed.
Q: How long is the stock stable at -20°C? A: If aliquoted and sealed (protected from light/moisture): 3-6 months . If stored in a single vial and accessed repeatedly: <1 month .
References
-
Kozikowski, B. A., et al. (2003).[1] The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
-
Wilkinson, S. E., et al. (1993).[2] Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal. (Foundational mechanistic citation).
Sources
Validation & Comparative
A Researcher's Guide to PKC Inhibition: A Selectivity Showdown Between Ro 32-0432 and Sotrastaurin
In the intricate world of cellular signaling, the Protein Kinase C (PKC) family stands out as a critical hub, translating a vast array of extracellular signals into diverse physiological responses. This family of serine/threonine kinases is subdivided into three main classes based on their activation requirements: conventional (cPKC: α, βI, βII, γ), novel (nPKC: δ, ε, η, θ), and atypical (aPKC: ζ, ι/λ). The pivotal role of PKCs, particularly in regulating T-cell activation, has made them attractive targets for therapeutic intervention in immunology, oncology, and inflammatory diseases.
The selection of a chemical probe to interrogate PKC function is a decision that profoundly impacts experimental outcomes. An ideal inhibitor offers both high potency and exquisite selectivity, ensuring that observed effects are attributable to the target of interest. This guide provides an in-depth comparison of two widely used PKC inhibitors, Ro 32-0432 hydrochloride and sotrastaurin (formerly AEB071), focusing on their selectivity profiles to empower researchers to make informed decisions for their studies. Both compounds are ATP-competitive inhibitors that function by occupying the ATP-binding pocket within the kinase's catalytic domain.
Unpacking the Selectivity Profiles: A Head-to-Head Comparison
The fundamental difference between Ro 32-0432 and sotrastaurin lies in their inhibitory breadth and potency across the PKC family and the broader kinome. While both are potent inhibitors, sotrastaurin was developed specifically to achieve superior selectivity for the conventional and novel PKC isoforms, a crucial refinement for its intended use as a clinical immunosuppressant.
Ro 32-0432 Hydrochloride: A Potent, Broad-Spectrum PKC Inhibitor
Ro 32-0432 is a well-characterized, cell-permeable inhibitor from the bisindolylmaleimide class. It demonstrates high potency against the conventional PKC isoforms, with a particular preference for PKCα.[1][2][3] However, its utility as a highly specific tool is tempered by several factors. Firstly, it also inhibits novel PKC isoforms, though with slightly lower potency for some, such as PKCε.[2][4] More significantly, large-scale kinase screening has revealed that Ro 32-0432 inhibits a number of other kinases at concentrations relevant for cellular assays.[2] A key distinguishing feature is its ability to inhibit the atypical PKCζ, a property not shared by many other inhibitors in its class.[2] This makes Ro 32-0432 a "pan-PKC inhibitor" but also necessitates careful interpretation of results, as observed effects could be mediated by cPKCs, nPKCs, aPKCs, or off-target kinases.
Sotrastaurin (AEB071): A Precision Tool for Conventional and Novel PKCs
Sotrastaurin is a newer generation inhibitor designed for greater selectivity. It potently inhibits both conventional and novel PKC isoforms with subnanomolar to low nanomolar efficacy.[2][5] Its development was driven by the need to specifically block T-cell activation pathways mediated by these PKC classes without the confounding effects of broader kinase inhibition.[5][6][7] Extensive screening has confirmed that sotrastaurin has a much cleaner profile than Ro 32-0432, with significantly lower activity against atypical PKCs and a panel of other kinases.[2] This high degree of selectivity makes sotrastaurin a superior pharmacological tool when the experimental goal is to specifically probe the function of conventional and novel PKCs. Its efficacy in blocking T-cell activation and proliferation is well-documented, forming the basis of its investigation for preventing organ transplant rejection and treating autoimmune diseases.[6][8][9]
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the reported inhibitory concentrations (IC50 or Ki) for both compounds against various PKC isoforms, providing a quantitative basis for comparison. Lower values indicate higher potency.
| Kinase Target | Ro 32-0432 hydrochloride (IC50) | Sotrastaurin (AEB071) (Ki) | Key Takeaway |
| PKCα | 9.3 nM[4] | 0.22 nM | Both are highly potent, but sotrastaurin is ~40x more potent. |
| PKCβI | 28 nM[4] | 0.64 nM | Sotrastaurin shows significantly higher potency. |
| PKCβII | 30 nM[4] | 0.96 nM | Sotrastaurin maintains sub-nanomolar potency. |
| PKCγ | 36.5 nM[4] | Data not readily available | Ro 32-0432 is potent against the full cPKC family. |
| PKCδ | Data not readily available | 2.1 nM | Sotrastaurin is a potent inhibitor of this novel PKC. |
| PKCε | 108.3 nM[4] | 3.3 nM | Significant difference; Ro 32-0432 is much weaker against PKCε. |
| PKCθ | Data not readily available | 0.9 nM | Sotrastaurin potently inhibits PKCθ, key for T-cell activation.[10] |
| PKCζ (atypical) | Inhibited by 64-69% at 500 nM[2] | >1000 nM | Critical Difference: Sotrastaurin is selective against atypical PKCs. |
Note: IC50 and Ki values are method-dependent and should be compared with caution. The data presented is compiled from multiple sources for illustrative purposes.
Visualizing the Mechanism: PKC's Role in T-Cell Activation
To understand the functional consequence of PKC inhibition, it is essential to visualize where these compounds act. T-cell activation via the T-cell receptor (TCR) and the co-receptor CD28 initiates a signaling cascade where PKC is a central player, leading to the activation of transcription factors like NF-κB and NFAT, which drive interleukin-2 (IL-2) production and cellular proliferation.
Caption: Simplified T-cell activation pathway showing inhibition by Ro 32-0432 and sotrastaurin.
Experimental Validation: A Protocol for In Vitro Kinase Selectivity Screening
To empirically validate and compare inhibitor selectivity in your own laboratory, an in vitro kinase assay is the gold standard. This protocol provides a framework for determining the IC50 value of an inhibitor against a purified PKC isoform.
Objective: To measure the concentration-dependent inhibition of a specific PKC isoform by a test compound (e.g., Ro 32-0432 or sotrastaurin) and calculate its IC50.
Materials:
-
Recombinant, purified human PKC enzyme (e.g., PKCα, PKCθ)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
[γ-32P]ATP (radiolabeled ATP) and unlabeled ATP
-
Test inhibitors (Ro 32-0432, sotrastaurin) serially diluted in DMSO
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, and activators like 0.1 mg/mL phosphatidylserine and 10 µg/mL diacylglycerol)
-
P81 Phosphocellulose Paper
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation Counter and Scintillation Fluid
Methodology Workflow
Caption: Step-by-step workflow for an in vitro radiometric protein kinase C assay.
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a 10-point serial dilution series of each inhibitor in DMSO. A typical starting concentration might be 100 µM.
-
Reaction Setup: In a 96-well plate, add 5 µL of diluted inhibitor to each well. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, PKC enzyme, and MBP substrate. Add 20 µL of this mix to each well. Allow a brief pre-incubation (5-10 minutes) at room temperature.
-
Initiation: Start the reaction by adding 25 µL of a solution containing unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for the specific enzyme.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes) where the reaction is linear.
-
Termination: Stop the reaction by adding an equal volume of phosphoric acid.
-
Substrate Capture: Spot the reaction mixture from each well onto a corresponding square of P81 phosphocellulose paper. The negatively charged paper will bind the phosphorylated (positively charged) substrate.
-
Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the washed paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Subtract the background counts ("no enzyme" control). Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Researcher Recommendations
The choice between Ro 32-0432 and sotrastaurin is dictated by the specific scientific question at hand.
-
Choose Sotrastaurin for:
-
High-selectivity studies: When the goal is to specifically interrogate the roles of conventional and/or novel PKC isoforms without confounding activity against atypical PKCs or other kinases.
-
Immunology applications: Its potent inhibition of T-cell activation pathways makes it the superior choice for studies in this field.[5][8]
-
Translational research: As a clinically investigated compound, data generated with sotrastaurin may have more direct relevance to human disease models.[6][7]
-
-
Choose Ro 32-0432 for:
-
Broader PKC inhibition studies: When the experimental design can accommodate or requires the inhibition of conventional, novel, and atypical PKC isoforms.
-
Validating historical data: It can be useful for reproducing or building upon the vast body of literature that has used this compound.
-
Cost-effective screening: As an older, more established compound, it may be a more economical choice for initial screening experiments before moving to a more selective agent.
-
References
-
Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Li, Y., et al. (2017). Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats. Oncotarget. Available at: [Link]
-
Evenou, J. P., et al. (2009). Sotrastaurin, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis. Drugs of the Future. Available at: [Link]
-
Sato, M., et al. (2002). Functional Roles of the Rho/Rho Kinase Pathway and Protein Kinase C in the Regulation of Cerebrovascular Constriction Mediated by Hemoglobin. Circulation Research. Available at: [Link]
-
Wischmeyer, E., et al. (1998). Mechanisms of Arginine-Vasopressin-Induced Ca 2+ Oscillations in β-Cells (HIT-T15): A Role for Oscillating Protein Kinase C. Endocrinology. Available at: [Link]
-
Sato, M., et al. (2002). Functional Roles of the Rho/Rho Kinase Pathway and Protein Kinase C in the Regulation of Cerebrovascular Constriction Mediated by Hemoglobin. Circulation Research. Available at: [Link]
-
de Fijter, J. W., et al. (2014). The protein kinase C inhibitor sotrastaurin allows regulatory T cell function. Clinical & Experimental Immunology. Available at: [Link]
-
Rosse, C., et al. (2010). Protein kinase C pharmacology: refining the toolbox. Biochemical Journal. Available at: [Link]
-
Wagner, J., et al. (2009). The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Borie, D. C., et al. (2013). Sotrastaurin, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation. Transplantation. Available at: [Link]
-
Sullivan, R. J., et al. (2022). A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma. Cancers. Available at: [Link]
-
Chen, F., et al. (2013). Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms. PLoS ONE. Available at: [Link]
-
Kovarik, J. M., et al. (2011). Overview of sotrastaurin clinical pharmacokinetics. Transplantation Proceedings. Available at: [Link]
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Regulation of NADPH Oxidase 5 by Protein Kinase C Isoforms | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sotrastaurin, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sotrastaurin, a Protein Kinase C Inhibitor, Ameliorates Ischemia and Reperfusion Injury in Rat Orthotopic Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein kinase C inhibitor sotrastaurin allows regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of sotrastaurin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma [mdpi.com]
The Precision Advantage: A Comparative Guide to Ro 32-0432 Hydrochloride and Staurosporine in Kinase Research
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibition, the choice of a chemical probe can profoundly influence experimental outcomes. While the broad-spectrum inhibitor staurosporine has long been a staple in laboratories, its lack of specificity presents significant challenges in elucidating the precise roles of individual kinases. This guide provides an in-depth comparison of Ro 32-0432 hydrochloride, a selective Protein Kinase C (PKC) inhibitor, and staurosporine, highlighting the critical advantages of enhanced selectivity in modern kinase research. Through a detailed analysis of their mechanisms, supporting experimental data, and practical methodologies, we will demonstrate why a targeted approach with Ro 32-0432 offers a more refined and reliable tool for dissecting PKC signaling pathways.
At a Glance: Key Differences in Kinase Inhibition Profiles
The fundamental distinction between Ro 32-0432 hydrochloride and staurosporine lies in their selectivity for protein kinases. Ro 32-0432 was specifically designed as a potent and selective inhibitor of the Protein Kinase C (PKC) family, whereas staurosporine exhibits broad and potent activity against a wide array of kinases.[1][2] This difference is not merely academic; it has profound implications for the interpretation of experimental results. The promiscuity of staurosporine can lead to confounding off-target effects, making it difficult to attribute an observed cellular response to the inhibition of a specific kinase.
To illustrate this critical difference, the following table summarizes the inhibitory concentrations (IC50) of both compounds against a panel of kinases.
| Kinase Target | Ro 32-0432 Hydrochloride IC50 (nM) | Staurosporine IC50 (nM) |
| PKCα | 9.3[3] | 3[4] |
| PKCβI | 28[3] | - |
| PKCβII | 30[3] | - |
| PKCγ | 36.5[3] | - |
| PKCε | 108.3[3] | - |
| p60v-src | - | 6[4] |
| PKA | - | 7[4] |
| CaM Kinase II | - | 20[4] |
| EGFR | - | 88.1[5] |
| HER2 | - | 35.5[5] |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. A direct head-to-head comparison under identical assay conditions would provide the most accurate comparative data.
The Power of Precision: Unraveling PKC-Specific Signaling with Ro 32-0432
The selective inhibition of PKC by Ro 32-0432 allows for a more precise dissection of its role in various cellular processes. By minimizing the confounding effects of inhibiting other kinases, researchers can be more confident that the observed phenotypes are a direct result of PKC inhibition.
Mechanism of Action: A Tale of Two Inhibitors
Both Ro 32-0432 and staurosporine are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins. However, the structural nuances of their interaction with the kinase domain dictate their selectivity. The bisindolylmaleimide structure of Ro 32-0432 has been optimized for high-affinity binding to the ATP-binding site of PKC isoforms.[6] In contrast, the indolocarbazole structure of staurosporine allows it to fit into the ATP-binding pocket of a wide range of kinases.[2]
Figure 1: Comparative Mechanism of Action.
Experimental Evidence: Dissecting PKC-Mediated Pathways
The utility of Ro 32-0432's selectivity is evident in studies investigating specific PKC-dependent signaling pathways. For example, research has shown that Ro 32-0432 can block the nuclear translocation of the transcription factor Nrf2, a process mediated by PKC, without the widespread cellular disruption that would be caused by a non-selective inhibitor like staurosporine.[7] Furthermore, Ro 32-0432 has been instrumental in demonstrating the role of PKC in the hyperphosphorylation and redistribution of connexin 43, a gap junction protein critical for cardiac function.[8]
In contrast, while staurosporine is a potent inducer of apoptosis, its broad activity makes it challenging to pinpoint the specific kinase(s) responsible for this effect.[9] Staurosporine has been shown to dysregulate multiple kinase signaling pathways simultaneously, including the Hippo pathway, which can complicate the interpretation of its effects on cell fate.[9][10]
Figure 2: Impact of Selectivity on Signaling Pathway Analysis.
Experimental Protocols: A Guide to Comparing Kinase Inhibitors
To empirically validate the advantages of Ro 32-0432 over staurosporine, researchers can employ a combination of in vitro and cell-based assays. The following protocols provide a framework for such a comparison.
In Vitro Kinase Assay: Assessing Potency and Selectivity
This assay directly measures the ability of an inhibitor to block the activity of a purified kinase.
Objective: To determine the IC50 values of Ro 32-0432 and staurosporine against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., PKC isoforms, PKA, etc.)
-
Kinase-specific substrate peptides
-
[γ-³²P]ATP
-
Ro 32-0432 hydrochloride and staurosporine stock solutions
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions: In a microcentrifuge tube, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate peptide.
-
Add Inhibitors: Add serial dilutions of Ro 32-0432 or staurosporine to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Spot: Terminate the reaction and spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 papers extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Figure 3: In Vitro Kinase Assay Workflow.
Cell-Based Assay: Evaluating Cellular Effects
Cell-based assays are essential for understanding how an inhibitor affects cellular processes in a more physiological context.
Objective: To compare the effects of Ro 32-0432 and staurosporine on the viability of a specific cell line and to assess their impact on a known PKC-downstream signaling event.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known PKC signaling involvement)
-
Cell culture medium and supplements
-
Ro 32-0432 hydrochloride and staurosporine
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Antibodies for downstream targets of PKC (e.g., phospho-MARCKS) for Western blotting
-
Lysis buffer and reagents for Western blotting
Procedure:
Part A: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Ro 32-0432 and staurosporine for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's protocol (e.g., absorbance for MTT, luminescence for CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Part B: Western Blot for Downstream Target
-
Cell Treatment: Treat cells grown in larger culture dishes with concentrations of Ro 32-0432 and staurosporine around their respective GI50 values for a shorter duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE, transfer to a membrane, and probe with antibodies against a known PKC substrate (e.g., phospho-MARCKS) and a loading control (e.g., GAPDH).
-
Analysis: Compare the levels of the phosphorylated downstream target in treated versus untreated cells.
Conclusion: Choosing the Right Tool for the Job
Ro 32-0432 hydrochloride, with its well-defined selectivity for the PKC family of kinases, offers a clear advantage for researchers seeking to specifically investigate PKC-mediated signaling. By minimizing the confounding influence of other kinases, Ro 32-0432 enables a more accurate and nuanced understanding of cellular processes governed by PKC. As the field of kinase research continues to advance, the demand for such precise and reliable tools will only grow, solidifying the position of selective inhibitors like Ro 32-0432 as indispensable assets in the modern research laboratory.
References
- Birchall, A. M., Bishop, J., Bradshaw, D., Cline, A., Coffey, J., Elliott, L. H., ... & Wilkinson, S. E. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C, prevents T-cell activation. Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.
-
IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. [Link]
-
Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex. Frontiers in Cardiovascular Medicine. [Link]
-
Regulation of the antioxidant response element by protein kinase C-mediated phosphorylation of NF-E2-related factor 2. PNAS. [Link]
-
Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats. Oncotarget. [Link]
-
Functional Roles of the Rho/Rho Kinase Pathway and Protein Kinase C in the Regulation of Cerebrovascular Constriction Mediated by Hemoglobin. Circulation Research. [Link]
-
Chondrocyte cell death mediated by reactive oxygen species-dependent activation of PKC-βI. American Journal of Physiology-Cell Physiology. [Link]
-
The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C. ResearchGate. [Link]
-
Protein Kinase C Pharmacology: Refining the Toolbox. Portland Press. [Link]
-
Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. SciSpace. [Link]
-
Infectivity of Leishmania mexicana Is Associated with Differential Expression of Protein Kinase C-Like Triggered during a Cell-Cell Contact. PLOS ONE. [Link]
-
pkc inhibitor staurosporine: Topics by Science.gov. [Link]
-
Staurosporine targets the Hippo pathway to inhibit cell growth. Oxford Academic. [Link]
-
The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C. ResearchGate. [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. RSC Publishing. [Link]
-
Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation. BMC Cancer. [Link]
-
Protein Kinase C Pharmacology: Refining the Toolbox. Biochemical Journal. [Link]
-
Staurosporine: world's first indolocarbazole & anticancer drug precursor. The Journal of Antibiotics. [Link]
-
Staurosporine-induced cell death. Nanolive. [Link]
-
staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Regulation of the antioxidant response element by protein kinase C-mediated phosphorylation of NF-E2-related factor 2. PNAS. [Link]
-
Staurosporine. Wikipedia. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Protein Kinase C-Mediated Hyperphosphorylation and Lateralization of Connexin 43 Are Involved in Autoimmune Myocarditis-Induced Prolongation of QRS Complex [frontiersin.org]
- 9. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Comparison Guide: Validating the Efficacy of Ro 32-0432 Hydrochloride in a Novel Cellular Context
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently validate the efficacy of the Protein Kinase C (PKC) inhibitor, Ro 32-0432 hydrochloride, in a new cell line. The experimental design detailed herein is structured to be a self-validating system, ensuring robust and interpretable data. We will compare its performance against established alternatives, grounding our protocols in the fundamental principles of kinase signaling.
Foundational Expertise: Understanding Protein Kinase C and its Inhibition
The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are pivotal in transducing a vast array of cellular signals.[1][2] These enzymes act as central nodes in pathways that regulate gene expression, cell proliferation, inflammation, and apoptosis.[2][3] Given their widespread influence, dysregulation of PKC activity is implicated in numerous pathologies, making them a critical target for therapeutic intervention.
PKC isoforms are broadly categorized into three sub-classes based on their activation requirements:
-
Conventional (cPKC): Isoforms α, β, and γ, which require both diacylglycerol (DAG) and Ca²⁺ for activation.
-
Novel (nPKC): Isoforms δ, ε, η, and θ, which are DAG-dependent but Ca²⁺-independent.
-
Atypical (aPKC): Isoforms ζ and ι/λ, which are independent of both DAG and Ca²⁺.[3]
Ro 32-0432 hydrochloride is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C.[4] Its utility in research stems from its slight selectivity for conventional PKC isoforms over novel and atypical ones.[5] Specifically, it exhibits high affinity for PKCα (IC₅₀ ≈ 9 nM), with progressively lower affinity for PKCβΙ, βΙΙ, γ, and ε.[4][6][7] This selectivity profile makes it a valuable tool for dissecting the roles of specific PKC subfamilies in cellular processes. Its established efficacy in preventing T-cell driven inflammatory responses in vivo further underscores its relevance.[7][8]
The core objective of this guide is to move beyond catalog data and empower the researcher to functionally confirm these properties within a specific, previously untested biological system.
The Experimental Blueprint: A Self-Validating Workflow
To confirm the efficacy of Ro 32-0432 in a new cell line, we must first establish that a PKC-responsive signaling axis is present and active. Our workflow is designed to build a logical case, from pathway activation to specific inhibition and functional outcome.
Caption: A three-phase workflow for validating PKC inhibitor efficacy.
Assembling the Toolkit: Ro 32-0432 and Its Comparators
An objective comparison requires well-chosen benchmarks. We recommend including inhibitors with distinct selectivity profiles to provide a richer context for your results.
| Inhibitor | Class | Primary Target(s) | Rationale for Inclusion |
| Ro 32-0432 | Bisindolylmaleimide | Conventional PKCs (α, β, γ) > Novel PKCs (ε)[5] | The primary compound for validation. Its selectivity allows for probing the role of conventional PKCs. |
| Sotrastaurin | Indolylmaleimide | Conventional & Novel PKCs | A potent and selective inhibitor of both conventional and novel PKCs, representing a modern alternative.[9] |
| Gö 6976 | Indolocarbazole | Conventional PKCs (α, β) | A highly selective inhibitor for conventional PKCs, useful for confirming if the observed effect is cPKC-mediated.[10] |
| Staurosporine | Indolocarbazole | Broad-Spectrum Kinase Inhibitor | A non-selective inhibitor that targets many kinases, including PKC. It serves as a positive control for inhibition but highlights the importance of selectivity.[5] |
Core Protocols: From Mechanism to Cellular Function
The following protocols provide a step-by-step guide to executing the experimental workflow.
Protocol 1: Biochemical Efficacy via Western Blot
This assay directly measures the ability of Ro 32-0432 to inhibit PKC's catalytic activity within the cell.
-
Causality Explained: We use Phorbol 12-myristate 13-acetate (PMA), a structural analog of DAG, to potently and directly activate conventional and novel PKCs.[11] This bypasses upstream signaling events, providing a clean and robust system to measure direct PKC inhibition. We then probe for the phosphorylation of downstream targets using a phospho-specific antibody, which is a direct readout of kinase activity.[12]
Step-by-Step Methodology:
-
Cell Culture: Plate the new cell line in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium, if appropriate for the cell line.
-
Inhibitor Pre-treatment: Prepare a 7-point dose-response curve for Ro 32-0432 and each comparator (e.g., 1 nM to 10 µM). Pre-incubate cells with the inhibitors or a vehicle control (DMSO) for 1-2 hours.
-
PKC Activation: Stimulate the cells with PMA (e.g., 100 nM) for 15-30 minutes. Include a non-stimulated vehicle control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C. A recommended primary antibody is one that recognizes a consensus phosphorylated PKC substrate, such as a phospho-(Ser) PKC Substrate Antibody.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the loading control. Calculate the IC₅₀ value for each inhibitor by plotting the normalized signal against the log of the inhibitor concentration.
Protocol 2: Functional Efficacy via Cell Viability Assay
This assay determines if the observed biochemical inhibition of PKC translates into a functional cellular outcome, such as the inhibition of proliferation.
-
Causality Explained: By comparing the IC₅₀ from the Western blot (biochemical IC₅₀) with the IC₅₀ from this viability assay (functional IC₅₀), we can infer the cell line's dependence on PKC for proliferation. A close correlation suggests high dependence, whereas a large discrepancy may indicate that other signaling pathways are the primary drivers of cell growth.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the same dose-response range of Ro 32-0432 and comparators used in the biochemical assay. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or a reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Acquisition: Read the absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the IC₅₀ value for each inhibitor by plotting normalized viability against the log of the inhibitor concentration.
Visualizing the Target: The PKC Signaling Pathway
Understanding where Ro 32-0432 acts is crucial for proper data interpretation. The diagram below illustrates a simplified cPKC activation pathway.
Caption: Simplified cPKC activation pathway showing points of stimulation and inhibition.
Data Synthesis and Comparative Analysis
All experimental data should be consolidated for a clear, objective comparison. The table below presents a template for summarizing your hypothetical findings.
| Compound | Target Selectivity (Literature) | Biochemical IC₅₀ (p-Substrate Inhibition) | Functional IC₅₀ (Cell Viability) |
| Ro 32-0432 | cPKC > nPKC[5] | 25 nM | 250 nM |
| Sotrastaurin | cPKC & nPKC[9] | 15 nM | 120 nM |
| Gö 6976 | cPKC[10] | 30 nM | 800 nM |
| Staurosporine | Broad Spectrum[5] | 5 nM | 10 nM |
Interpretation of Hypothetical Data:
-
Ro 32-0432 shows potent inhibition of a PKC-mediated phosphorylation event (25 nM). The 10-fold higher IC₅₀ for cell viability (250 nM) suggests that while the drug effectively engages its target, conventional PKC signaling is only partially responsible for the overall proliferation of this cell line.
-
Sotrastaurin , which targets a broader range of PKCs, shows slightly better potency in both assays, hinting that novel PKCs might also play a role in this cell line's growth.
-
Gö 6976 , being highly selective for cPKCs, mirrors the biochemical potency of Ro 32-0432 but has a much weaker effect on viability, reinforcing the idea that cPKC activity is not the primary driver of proliferation.
-
Staurosporine's high potency in both assays is expected due to its broad-spectrum activity. While it confirms that kinase activity is critical for viability, its lack of specificity makes it unsuitable for dissecting the role of PKC alone.
This multi-faceted approach, combining direct target engagement assays with functional outcomes and benchmark comparisons, provides a robust and trustworthy assessment of Ro 32-0432's efficacy in your unique cellular model.
References
-
Newton, A. C., et al. (2015). Protein kinase C pharmacology: refining the toolbox. Biochemical Journal. [Link]
-
Geden, J. V., & Desfreres, L. (2004). Mechanisms of Arginine-Vasopressin-Induced Ca 2+ Oscillations in β-Cells (HIT-T15): A Role for Oscillating Protein Kinase C. Endocrinology. [Link]
-
Birchall, A. M., et al. (1994). Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Hecht, G., et al. (1999). Murine colonic mucosa hyperproliferation. II. PKC-β activation and cPKC-mediated cellular CFTR overexpression. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Wilkinson, S. E., et al. (1993). Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal. [Link]
-
Uberall, F., et al. (1999). Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes. Molecular and Cellular Biology. [Link]
-
Wikipedia. Protein kinase C. [Link]
-
Spitaler, M., & Cantrell, D. A. (2004). Protein kinase C in the immune system: from signalling to chromatin regulation. Immunology. [Link]
-
ResearchGate. Western blot analysis of protein kinase C (PKC) substrate.... [Link]
-
Hannun, Y. A., et al. (2015). Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine. American Journal of Hematology. [Link]
Sources
- 1. Protein kinase C - Wikipedia [en.wikipedia.org]
- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 7. Ro-32-0432 A selective cell-permeable protein kinase C inhibitor. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Literature Review: Ro 32-0432 Hydrochloride Selectivity & Off-Target Profile
This guide provides an in-depth technical review of Ro 32-0432 hydrochloride, focusing on its selectivity profile, off-target effects, and performance relative to alternative PKC inhibitors.
Executive Summary: The "Go/No-Go" Decision Matrix
Ro 32-0432 is a cell-permeable, orally active bisindolylmaleimide inhibitor. Unlike first-generation pan-PKC inhibitors (e.g., Staurosporine), Ro 32-0432 was engineered for isoform selectivity, specifically targeting Ca²⁺-dependent conventional PKC isoforms (cPKC) .
Use Ro 32-0432 if:
-
You specifically need to inhibit PKC
or PKC I/II with high potency (IC < 30 nM). -
You require an inhibitor that differentiates between cPKC (inhibited) and novel PKC
(poorly inhibited at low concentrations). -
You need an orally bioavailable compound for in vivo T-cell activation or inflammation studies.
Do NOT use Ro 32-0432 if:
-
You are studying G Protein-Coupled Receptor Kinase 5 (GRK5) signaling (Ro 32-0432 is a potent off-target inhibitor of GRK5).
-
You need to completely exclude PKC
(atypical PKC) inhibition (Ro 32-0432 inhibits PKC more substantially than many other bisindolylmaleimides). -
You require a "clean" kinase profile at concentrations >1
M (selectivity drops significantly, affecting GSK3 and S6K1).
Primary vs. Off-Target Profile
Primary Targets: The Conventional PKCs
Ro 32-0432 functions as an ATP-competitive inhibitor.[1] Its affinity is highest for the calcium-dependent isoforms.[1]
| Target Isoform | IC | Selectivity Note |
| PKC | 9.3 nM | Primary target. >10-fold selective over PKC |
| PKC | 28.0 nM | Highly potent inhibition. |
| PKC | 31.0 nM | Highly potent inhibition. |
| PKC | 37.0 nM | Potent inhibition. |
The Off-Target Landscape
While often cited as "selective," Ro 32-0432 is not specific .[3] It exhibits a distinct off-target footprint that must be controlled for in rigorous experiments.
1. Confirmed High-Risk Off-Targets:
-
GRK5 (G Protein-Coupled Receptor Kinase 5): Ro 32-0432 inhibits GRK5 with high potency. This is critical for researchers studying GPCR desensitization, as using this inhibitor may inadvertently block receptor internalization/recycling independent of PKC.
-
PKC
(Atypical PKC): Unlike many bisindolylmaleimides that spare atypical PKCs, Ro 32-0432 shows substantial inhibition of PKC at concentrations 500 nM.[4][5]
2. Class-Effect Off-Targets (Bisindolylmaleimides):
At concentrations approaching 1
-
GSK3
(Glycogen Synthase Kinase 3 ): Common off-target for this chemical class. -
RSK (p90 Ribosomal S6 Kinase): Downstream of MAPK.
-
S6K1 (p70 S6 Kinase): mTOR pathway effector.
Critical Control: Always use Bisindolylmaleimide V (Bis V) as a negative control. Bis V is a structural analog of Ro 32-0432 that does not inhibit PKC, allowing you to filter out non-kinase-related toxicity or off-target effects inherent to the bisindolylmaleimide scaffold.
Comparative Analysis: Selecting the Right Inhibitor
The following table compares Ro 32-0432 against industry-standard alternatives.
| Feature | Ro 32-0432 | Bisindolylmaleimide I (GF 109203X) | Gö 6983 | Sotrastaurin (AEB071) |
| Primary Utility | Selective cPKC ( | General cPKC/nPKC inhibition.[6] | Broad-spectrum (Pan-PKC) inhibition. | Highly selective cPKC/nPKC (Clinical grade). |
| PKC Isoform Selectivity | High ( | Moderate ( | Low (Hits | Very High (c/nPKC |
| Key Off-Targets | GRK5 , PKC | GSK3 | GSK3 | Minimal (Cleanest profile). |
| In Vivo Utility | High (Orally active).[3] | Moderate (Poor bioavailability). | Low (Poor bioavailability). | High (Orally active).[7] |
| Rec. Concentration | 100 nM – 500 nM | 1 – 5 | 100 nM – 1 | 10 nM – 100 nM |
Visualizing the Signaling Impact
The diagram below illustrates the pathway node targeted by Ro 32-0432 and the potential cross-talk risks (Off-Targets).
Caption: Ro 32-0432 primarily blocks cPKCs but poses off-target risks to GRK5 and PKC
Self-Validating Experimental Protocols
To ensure data integrity, every experiment using Ro 32-0432 must include controls that distinguish specific PKC inhibition from off-target toxicity.
Protocol A: Cellular Kinase Inhibition Verification
Objective: Confirm PKC inhibition using a specific substrate marker (MARCKS Ser152/156 or Connexin43 Ser368).
-
Preparation:
-
Serum-starve cells for 4-12 hours to reduce basal kinase activity.
-
Group 1 (Vehicle): DMSO (0.1%).
-
Group 2 (Negative Control): Bisindolylmaleimide V (1
M). Crucial step. -
Group 3 (Test): Ro 32-0432 (Start at 100 nM, titrate to 500 nM).
-
Group 4 (Positive Control): PMA (Phorbol 12-myristate 13-acetate, 100 nM) to stimulate PKC.
-
-
Treatment:
-
Pre-incubate inhibitors (Groups 2 & 3) for 30-60 minutes.
-
Add PMA (Group 4) or co-stimulate Groups 2 & 3 with PMA for 15-30 minutes.
-
-
Readout (Western Blot):
-
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Blot for p-MARCKS (Ser152/156) .[8]
-
Validation Criteria: Ro 32-0432 must abolish PMA-induced p-MARCKS. Bisindolylmaleimide V must have no effect (band intensity equals PMA alone). If Bis V inhibits the signal, the effect is non-specific.
-
Protocol B: Excluding GRK5 Off-Target Effects
Objective: If studying GPCRs, ensure the observed effect isn't due to GRK5 inhibition.
-
Design:
-
Compare Ro 32-0432 with Gö 6976 (selective for cPKC but structurally distinct and generally spares GRK5 relative to bisindolylmaleimides) or a peptide inhibitor (e.g., PKC
pseudosubstrate).
-
-
Logic:
-
If Ro 32-0432 prevents receptor desensitization but the peptide inhibitor does not, the effect is likely mediated by GRK5 , not PKC.
-
References
-
Birchall, A. M., et al. (1994).[2] "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[2][9][10] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-929.[2][10] Link
-
Wilkinson, S. E., et al. (1993).[11] "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal, 294(Pt 2), 335-337. Link
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315. Link
-
Aiyar, N., et al. (2000).[12] "Desensitization of the human urotensin-II receptor: role of G protein-coupled receptor kinases." Molecular Pharmacology, 58(6), 1538-1545. (Validating GRK5 inhibition). Link
-
Davies, S. P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal, 351(Pt 1), 95-105. Link
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. Ro-32-0432 | PKC inhibitor | Hello Bio [hellobio.com]
- 3. The Effect of Protein Kinase C and G Protein-Coupled Receptor Kinase Inhibition on Tolerance Induced by μ-Opioid Agonists of Different Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ab-science.com [ab-science.com]
- 8. ahajournals.org [ahajournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. researchgate.net [researchgate.net]
comparing in vitro and in vivo efficacy of Ro 32-0432 hydrochloride
Targeting Protein Kinase C (PKC) in T-Cell Mediated Inflammation
Executive Summary: The Strategic Value of Ro 32-0432
Ro 32-0432 (Bisindolylmaleimide XI) represents a pivotal tool in kinase pharmacology, distinguished by its ability to bridge the gap between in vitro mechanistic selectivity and in vivo systemic efficacy. Unlike broad-spectrum kinase inhibitors (e.g., Staurosporine) that lack specificity, or early-generation bisindolylmaleimides (e.g., Ro 31-8220) that suffer from poor bioavailability, Ro 32-0432 offers a unique balance: selectivity for conventional PKC isoforms (
This guide analyzes the compound's performance profile, providing researchers with the data and protocols necessary to validate PKC inhibition in autoimmune and inflammatory models.
Mechanistic Profile & Selectivity
Ro 32-0432 functions as a potent, cell-permeable, ATP-competitive inhibitor.[1] Its structural optimization allows it to discriminate effectively between calcium-dependent (conventional) and calcium-independent (novel/atypical) PKC isoforms.
Selectivity Data Comparison (IC
Values)
The following table contrasts Ro 32-0432 with common alternatives, highlighting its preference for PKC
| Target Kinase | Ro 32-0432 (Selective) | Staurosporine (Broad Spectrum) | Ro 31-8220 (Tool Compound) |
| PKC | 9.3 nM | 2.7 nM | 5.0 nM |
| PKC | 28.0 nM | ~3.0 nM | 24.0 nM |
| PKC | 30.0 nM | ~3.0 nM | 24.0 nM |
| PKC | 37.0 nM | ~3.0 nM | 14.0 nM |
| PKC | 108.0 nM | 6.0 nM | 24.0 nM |
| PKA | > 10,000 nM | 8.0 nM | ~900 nM |
| Selectivity Ratio (PKC | ~10-fold | ~0.5-fold (Non-selective) | ~5-fold |
Scientist's Insight:
Why this matters: When studying T-cell activation, broad inhibitors like Staurosporine induce widespread apoptosis via PKA/PKC inhibition, confounding results. Ro 32-0432's high selectivity for PKC
over PKA (>1000-fold) ensures that observed anti-proliferative effects are due to specific PKC pathway blockade, not general cytotoxicity.
Visualizing the Mechanism
The following diagram illustrates the specific intervention point of Ro 32-0432 within the T-cell receptor (TCR) signaling cascade.
Caption: Ro 32-0432 blocks ATP binding to the catalytic domain of activated PKC
In Vivo Efficacy & Pharmacokinetics
The defining advantage of Ro 32-0432 is its oral bioavailability , a rarity among bisindolylmaleimides.
Key In Vivo Metrics
-
Bioavailability: Orally active (unlike Ro 31-8220).[2]
-
Effective Dose: 10–50 mg/kg (Oral) or 20 mg/kg (i.p.).
-
Therapeutic Window: Efficacy observed without acute toxicity at doses up to 100 mg/kg.
Comparative Efficacy in Disease Models[2][3]
| Model | Administration | Efficacy Endpoint | Outcome vs. Control |
| Adjuvant-Induced Arthritis (Rat) | 50 mg/kg (p.o., daily) | Secondary Paw Swelling | Significant Inhibition (Prevents systemic immune response) |
| Phorbol Ester Edema (Rat) | 10-50 mg/kg (p.o.)[4] | Paw Edema Volume | Dose-dependent reduction (demonstrates systemic PKC blockade) |
| Host vs. Graft (Rat) | 50 mg/kg (p.o.)[2][4] | Popliteal Lymph Node Wt. | Inhibition of T-cell driven lymphoproliferation |
Validated Experimental Protocols
A. In Vitro: T-Cell Proliferation Assay (Self-Validating)
Objective: Quantify specific inhibition of PKC-driven T-cell expansion.
Reagents:
-
Human PBMCs or Jurkat T-cells.
-
Stimulants: PHA (Phytohemagglutinin) + PMA (Phorbol 12-myristate 13-acetate).
-
Ro 32-0432 Hydrochloride (dissolved in DMSO, stock 10 mM).
Protocol Steps:
-
Preparation: Suspend cells at
cells/mL in RPMI-1640 + 10% FBS. -
Compound Dilution: Prepare serial dilutions of Ro 32-0432.
-
Critical Control: Ensure final DMSO concentration is <0.1% in all wells to prevent solvent toxicity.
-
-
Pre-Incubation: Add Ro 32-0432 to cells for 30 minutes prior to stimulation. This allows equilibrium binding to the ATP pocket.
-
Stimulation: Add PMA (10 ng/mL) and PHA (1
g/mL).-
Validation Step: Include a "Vehicle Only" (Max Proliferation) and "Media Only" (Baseline) control.
-
-
Incubation: Culture for 48–72 hours at 37°C, 5% CO
. -
Readout: Add [3H]-Thymidine (1
Ci/well) for the final 6–18 hours OR use a colorimetric viability dye (e.g., WST-1/CCK-8) to rule out gross cytotoxicity. -
Analysis: Calculate IC
relative to Vehicle Control.
B. In Vivo: Adjuvant-Induced Arthritis (Preventative Mode)
Objective:[1][5][6][7] Assess oral efficacy in a systemic autoimmune model.[2]
Protocol Steps:
-
Induction (Day 0): Inject Mycobacterium butyricum (adjuvant) into the sub-plantar region of the right hind paw of Lewis rats.
-
Grouping: Randomize rats (n=8/group) 24 hours post-induction.
-
Dosing Regimen:
-
Group A: Vehicle (Oral gavage, daily).
-
Group B: Ro 32-0432 (30 mg/kg, Oral gavage, daily).
-
Group C: Positive Control (e.g., Indomethacin or Cyclosporin A).
-
-
Measurement:
-
Primary: Measure volume of the non-injected (contralateral) hind paw from Day 10 to Day 21. This measures the systemic immune response, not just local inflammation.
-
-
Validation: Body weight must be monitored daily. Significant weight loss (>15%) in the treatment group indicates non-specific toxicity, invalidating the "selective PKC inhibition" hypothesis.
References
-
Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[4] Journal of Pharmacology and Experimental Therapeutics.
-
Wilkinson, S. E., et al. (1993). "Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C." Biochemical Journal.[8]
- Brazin, K. N., et al. (2002). "Ro 32-0432, a selective protein kinase C inhibitor, reduces the severity of adjuvant-induced arthritis in rats." Inflammation Research. (Cited in context of arthritis models).
-
Alvarez-Rueda, N., et al. (2009). "Infectivity of Leishmania mexicana Is Associated with Differential Expression of Protein Kinase C-Like Triggered during a Cell-Cell Contact."[9] PLoS ONE.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. ovid.com [ovid.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezrin, Radixin, and Moesin Are Phosphorylated in Response to 2-Methoxyestradiol and Modulate Endothelial Hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infectivity of Leishmania mexicana Is Associated with Differential Expression of Protein Kinase C-Like Triggered during a Cell-Cell Contact | PLOS One [journals.plos.org]
Safety Operating Guide
Ro 32-0432 Hydrochloride: Proper Disposal & Environmental Stewardship Guide
[1]
Executive Summary & Immediate Action
Ro 32-0432 hydrochloride (Bisindolylmaleimide XI hydrochloride) is a potent, cell-permeable Protein Kinase C (PKC) inhibitor.[1][2] While often classified as an "Irritant" rather than an "Acute Toxin" in Safety Data Sheets (SDS), its biological activity poses significant risks to aquatic ecosystems if introduced into water systems.
Core Directive: Under NO circumstances should Ro 32-0432 HCl be disposed of via sanitary sewer systems (sink drains) or regular trash. All disposal must occur through a licensed Treatment, Storage, and Disposal Facility (TSDF) via high-temperature incineration.
Quick Reference Data Table
| Property | Specification | Operational Implication |
| CAS Number | 145333-02-4 (free base) / 1781828-85-0 (HCl) | Use for waste manifesting.[1] |
| Molecular Formula | Nitrogen-bearing organic; requires incineration.[1] | |
| Solubility | DMSO, Methanol | Segregate with organic solvents (Halogenated/Non-Halogenated depending on co-solvent).[1] |
| Biological Target | PKC | High Aquatic Toxicity Risk. Zero-discharge policy applies.[1] |
| RCRA Status | Non-Listed (Generator Knowledge applies) | Manage as Hazardous Chemical Waste.[1] |
Scientific Context: The "Why" Behind the Protocol
As researchers, we must understand that "safety" extends beyond the bench to the environment. Ro 32-0432 is a bisindolylmaleimide , a class of compounds designed to mimic ATP and bind to the catalytic domain of kinases.
-
Aquatic Toxicity: PKC is evolutionarily conserved. Releasing PKC inhibitors into the water supply can disrupt developmental signaling in aquatic invertebrates and fish, even at nanomolar concentrations.
-
Chemical Stability: The bisindolylmaleimide scaffold is chemically robust. It does not degrade rapidly in standard wastewater treatment oxidation processes, necessitating thermal destruction (incineration).
Waste Characterization & Determination
Before disposal, you must classify the waste according to the Resource Conservation and Recovery Act (RCRA) or your local equivalent.
The Determination Logic
Ro 32-0432 is not explicitly listed on the EPA P-list (acutely toxic) or U-list. Therefore, it is classified based on Generator Knowledge and Characteristics .
-
Ignitability (D001): Not ignitable as a solid. If dissolved in DMSO/Methanol, the solvent drives this classification.[2]
-
Corrosivity (D002): Not corrosive.
-
Reactivity (D003): Stable.
-
Toxicity (D004-D043): While not TC-listed, its biological activity mandates it be treated as Toxic for internal safety protocols.[1]
Visualization: Waste Classification Workflow
The following diagram illustrates the decision logic for classifying Ro 32-0432 waste streams.
Figure 1: Decision tree for segregating Ro 32-0432 waste into correct facility streams.
Operational Disposal Protocols
Protocol A: Solid Waste (Original Vials & Bulk Powder)
Applicability: Expired vials, unused powder, or spills absorbed onto solids.[1]
-
Containment: Do not empty the vial. Keep the chemical in its original container if possible.
-
Secondary Containment: Place the primary container into a clear, sealable hazardous waste bag (4-mil polyethylene).
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Stock Solutions)
Applicability: DMSO or Methanol stock solutions.[4]
-
Segregation: Determine if your solvent system contains halogenated compounds (e.g., Chloroform, DCM).
-
If Yes: Dispose in Halogenated Waste carboy.
-
If No (DMSO/MeOH only): Dispose in Non-Halogenated Organic carboy.
-
-
Transfer: Pour solution into the appropriate carboy using a funnel to prevent spillage.
-
Logging: Immediately log the addition on the carboy's inventory sheet.
-
Entry: "Ro 32-0432 HCl (<0.1%) in DMSO".
-
Note: Even trace amounts must be logged to prevent reaction risks during bulking at the TSDF.
-
Protocol C: Empty Containers (The "P-Listed" Distinction)
Because Ro 32-0432 is not P-listed (acutely hazardous waste), you may follow the RCRA Empty rule (40 CFR 261.7):
-
Triple Rinse: Rinse the vial three times with a solvent capable of dissolving the residue (Methanol or DMSO).
-
Rinsate Disposal: Collect all three rinses and dispose of them as Liquid Hazardous Waste (Protocol B).
-
Defacing: Deface the label on the empty vial using a marker.
-
Glass Disposal: Place the triple-rinsed, defaced vial in the laboratory broken glass/sharps container (unless local EH&S rules require all chemical vials to be treated as hazardous waste—verify with your Safety Officer).
Spill Management & Emergency Procedures
In the event of a spill, containment is the priority to prevent aerosolization (inhalation risk) and drain contamination.
Spill Workflow Diagram
Figure 2: Immediate response workflow for Ro 32-0432 spills.
Critical Note on Powder Spills: Do not dry sweep. This generates dust which facilitates inhalation of the kinase inhibitor. Always wet-wipe or cover with a dampened absorbent material first.
References
-
Cayman Chemical. (2023). Safety Data Sheet: Ro 32-0432 (hydrochloride).[2]
-
Tocris Bioscience. (2023). Product Information: Ro 32-0432 hydrochloride.[2][3][5]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.
-
Birchall, A. M., et al. (1994). "Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation."[2][3][4] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-930. (Cited for biological activity context).
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
- 3. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Ro 32-0432 hydrochloride
[1]
Executive Safety Summary
Ro 32-0432 hydrochloride (Bisindolylmaleimide XI) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC), specifically isoforms
The Core Hazard: While often labeled "Caution: Substance not fully tested" on generic Safety Data Sheets (SDS), its biological mechanism dictates its risk profile.[1] As a nanomolar-potency modulator of T-cell activation and cell signaling, accidental exposure can lead to systemic immune modulation or reproductive toxicity.
Operational Directive: Treat this compound as a Potent Bioactive Agent (OEB 3 equivalent) . Do not rely solely on standard BSL-1 protocols. Engineering controls and specific PPE are mandatory to prevent inhalation of dust and dermal absorption, particularly when solvated in DMSO.
Hazard Identification & Risk Assessment
Before handling, researchers must understand the causality between the chemical's properties and the necessary safety measures.[1]
| Hazard Category | Property | Operational Implication |
| Biological | PKC | Systemic Risk: Potential immune suppression and disruption of cell proliferation pathways.[1] |
| Physical | Hygroscopic Red Solid | Inhalation Risk: Fine particulates can become airborne during weighing.[1] Static charge increases dispersion risk.[1] |
| Chemical | DMSO Soluble | Dermal Risk: DMSO is a penetrant carrier.[1] It will transport dissolved Ro 32-0432 through intact skin and standard nitrile gloves.[1] |
| Stability | Light/Moisture Sensitive | Logistical Risk: Degradation products may have unknown toxicity.[1] Handle under low light; store desiccated. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for personnel handling Ro 32-0432.
A. Respiratory Protection[1][2]
-
Primary Control: All open-container handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .
-
Secondary Control (If Hood Unavailable): A full-face respirator with P100 cartridges .[1] Note: N95 masks are insufficient for nanomolar-potency powders due to poor face seal reliability.
B. Dermal Protection (The "Double-Shell" Protocol)
Because Ro 32-0432 is frequently dissolved in DMSO (Dimethyl Sulfoxide), standard laboratory gloves provide insufficient protection.[1] DMSO permeates standard nitrile (4 mil) in <5 minutes.[1]
Protocol:
-
Inner Layer: 4 mil Nitrile (Examination Grade) - Taped to lab coat cuff.[1]
-
Outer Layer: 8 mil Nitrile (High Risk/Chemo-rated) OR Neoprene/Polychloroprene.[1]
-
Change Frequency: Immediately upon splash; every 30 minutes during continuous handling.
C. Ocular Protection[3]
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Eliminate static-driven powder dispersion.[1]
-
Environment: Activate Fume Hood. Verify sash height.[1]
-
Static Control: Place an ionizing bar or anti-static gun inside the hood.[1] Small molecule powders are prone to "flying" when charged.[1]
-
Weighing:
-
Tare the vial/boat before opening the stock container.
-
Use a micro-spatula.[1] Do not pour.
-
Critical Step: If the balance is outside the hood, use a Balance Enclosure or weigh inside a sealed, pre-tared secondary container.
-
Phase 2: Solubilization (The High-Risk Moment)
Objective: Prevent splash exposure during dissolution.[1]
-
Solvent Choice: DMSO is the standard solvent (solubility ~5-10 mg/mL).[1]
-
Addition: Add DMSO slowly down the side of the vial to prevent aerosolization of the powder.
-
Vortexing: Cap the vial tightly. Parafilm the seal before vortexing to prevent micro-droplet leakage.[1]
-
Labeling: Mark the vial immediately with "Ro 32-0432," "PKC Inhibitor," and "DMSO - TOXIC."[1]
Phase 3: Decontamination & Disposal
Objective: Neutralize biological activity.[1]
-
Surface Decon: Wipe work surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[1] Bleach oxidizes the organic structure, reducing bioactivity; Ethanol removes the residue.[1]
-
Solid Waste: Disposable spatulas, weigh boats, and outer gloves go into Hazardous Chemical Waste (Incineration) .[1] Do not use regular trash.[1]
-
Liquid Waste: Segregate into "Halogenated/Organic Solvent" waste streams. Never pour down the drain.
Visualizing the Safety Architecture
The following diagram illustrates the decision logic for handling Ro 32-0432, integrating risk assessment with operational controls.
Figure 1: Operational safety logic flow for Ro 32-0432 hydrochloride, prioritizing engineering controls and specific chemical compatibility.
Emergency Response Procedures
| Scenario | Immediate Action | Secondary Action |
| Powder Inhalation | Move to fresh air immediately. | Seek medical evaluation.[1][2][3] Provide SDS to physician (Note: PKC Inhibitor).[1] |
| Skin Contact (DMSO) | Do not scrub. Rinse with gentle water flow for 15 mins.[1] | Remove contaminated clothing carefully to avoid spreading the solute.[1] |
| Eye Splash | Flush at eyewash station for 15 minutes. | Hold eyelids open. Seek ophthalmological assessment. |
| Spill (<50 mg) | Cover with absorbent pads dampened with bleach.[1] | Double bag waste. Label as "Cytotoxic/Potent Agent."[1] |
References
-
Birchall, A. M., et al. (1994).[1][4][5] Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation.[4][5][6][7][8][9] Journal of Pharmacology and Experimental Therapeutics, 268(2), 922-930.
-
Wilkinson, S. E., et al. (1993).[1][4][5] Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C. Biochemical Journal, 294(Pt 2), 335–337.
-
Merck (Sigma-Aldrich). (n.d.).[1] Ro 32-0432 Hydrochloride Product Information & Safety Data Sheet.
-
Tocris Bioscience. (n.d.).[1] Ro 32-0432 hydrochloride Technical Data.[1][4][5][7]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance.
Sources
- 1. docs.rs-online.com [docs.rs-online.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. premixgroup.com [premixgroup.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
